molecular formula C5H3F3N2O B073881 4-Hydroxy-2-(trifluoromethyl)pyrimidine CAS No. 1546-80-1

4-Hydroxy-2-(trifluoromethyl)pyrimidine

Cat. No.: B073881
CAS No.: 1546-80-1
M. Wt: 164.09 g/mol
InChI Key: PDCVDVCPQWFGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(trifluoromethyl)pyrimidine is a versatile and high-value pyrimidine derivative engineered for advanced research applications, particularly in drug discovery and materials science. Its core structure combines a pyrimidine heterocycle, a hydrogen-bond donor/acceptor hydroxy group at the 4-position, and a highly electronegative, lipophilic trifluoromethyl group at the 2-position. This unique arrangement makes it a privileged scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules, including kinase inhibitors, antiviral agents, and other small-molecule therapeutics. The presence of the trifluoromethyl group is a critical design element, significantly influencing the compound's metabolic stability, bioavailability, and binding affinity to biological targets through enhanced electron-withdrawing effects and lipophilicity. Furthermore, this compound serves as a key synthetic intermediate in the development of agrochemicals, such as herbicides and fungicides, and as a building block for functionalized materials, including ligands for metal-organic frameworks (MOFs) and components in organic electronics. Researchers will find this high-purity material essential for structure-activity relationship (SAR) studies, lead optimization, and exploring new chemical space in heterocyclic chemistry.

Properties

IUPAC Name

2-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-2-1-3(11)10-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCVDVCPQWFGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287946
Record name 2-(trifluoromethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546-80-1
Record name 1546-80-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(trifluoromethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Trifluoromethyl-pyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-(trifluoromethyl)pyrimidine (CAS 1546-80-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-(trifluoromethyl)pyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group imparts unique physicochemical properties, such as increased metabolic stability and binding affinity, making it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of Hedgehog signaling pathway inhibitors. Detailed experimental protocols and spectral data are presented to facilitate its use in research and development.

Core Properties

This compound exists in tautomeric equilibrium with its keto form, 2-(trifluoromethyl)pyrimidin-4(1H)-one. It is typically a pale yellow to white crystalline solid.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, predicted values based on its structure provide useful estimates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1546-80-1[2]
Molecular Formula C₅H₃F₃N₂O[2]
Molecular Weight 164.09 g/mol [2]
Appearance Pale yellow or white to cream to red powder[2][3]
Melting Point 168-171 °C[4]
Boiling Point 149 °C (Predicted)[4]
pKa 6.83 ± 0.50 (Predicted for 2-methyl-6-(trifluoromethyl)-4-hydroxypyrimidine)[4]
Solubility Soluble in methanol. An isomer, 2-hydroxy-4-(trifluoromethyl)pyrimidine, is soluble in DMF.[1][4]
Spectral Data

Table 2: Spectral Data for this compound and its Isomer

TechniqueData (for 4-hydroxy-6-(trifluoromethyl)pyrimidine, CAS 1546-78-7, unless otherwise noted)Source(s)
¹H NMR (DMSO-d₆): δ 13.2 (s, 1H, OH/NH), 8.41 (s, 1H, pyrimidine-H), 6.87 (s, 1H, pyrimidine-H)[5]
¹³C NMR (DMSO-d₆): Data available for the 6-trifluoromethyl isomer.[6]
IR Spectroscopy Characteristic peaks for C=O, C-F, and N-H/O-H stretching are expected.[7]
Mass Spectrometry (GC-MS): m/z consistent with the molecular weight of 164.09 g/mol .[8]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the cyclocondensation of a trifluoromethyl-containing β-ketoester with an amidine source, such as formamidine. This is a common and effective method for the preparation of pyrimidine rings.[9]

Synthetic Workflow

The general workflow for the synthesis of this compound is outlined below. The process involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with formamidine, which can be generated in situ or used as a salt.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl 4,4,4-trifluoroacetoacetate C Cyclocondensation A->C Base (e.g., NaOEt) B Formamidine B->C D This compound C->D Acidification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for pyrimidine synthesis.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Formamidine hydrochloride

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the stirred solution of sodium ethoxide, add formamidine hydrochloride.

  • Addition of β-Ketoester: Slowly add ethyl 4,4,4-trifluoroacetoacetate to the reaction mixture at room temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Experimental Protocol: Purification

Further purification can be achieved by recrystallization.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol-water mixture)

Procedure:

  • Dissolve the crude product in a minimal amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Applications in Drug Discovery

The trifluoromethyl-pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This compound serves as a crucial intermediate in the synthesis of these complex molecules.

Role as a Synthetic Intermediate

This compound is a versatile building block for introducing the 2-(trifluoromethyl)pyrimidine moiety into larger molecules. Its hydroxyl group can be readily converted to other functional groups, such as a chlorine atom, which can then be displaced by various nucleophiles to build molecular diversity.

Hedgehog Signaling Pathway Inhibitors

A significant application of pyrimidine derivatives is in the development of inhibitors of the Hedgehog (Hh) signaling pathway.[10][11] Aberrant activation of the Hh pathway is implicated in the development and progression of several types of cancer.[1] Small molecule inhibitors that target key components of this pathway, such as the Smoothened (SMO) receptor, are of great therapeutic interest.[12] Derivatives of this compound have been synthesized and evaluated as potent Hh pathway inhibitors.[13]

G cluster_ligand Ligand cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation TargetGenes Target Gene Transcription GLI_A->TargetGenes Promotes Inhibitor Pyrimidine-based Inhibitor Inhibitor->SMO Blocks

Caption: Hedgehog signaling pathway and the role of pyrimidine-based inhibitors.

Safety and Handling

This compound is classified as an irritant.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis from readily available starting materials and its utility in constructing complex, biologically active molecules, such as Hedgehog signaling pathway inhibitors, underscore its importance in drug discovery and development. This guide provides essential information for researchers and scientists working with this compound, facilitating its effective use in the pursuit of novel therapeutics.

References

A Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and relevant biological context of 4-hydroxy-2-(trifluoromethyl)pyrimidine (CAS No. 1546-80-1). It is intended to serve as a detailed resource for professionals engaged in chemical research and drug discovery.

Core Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with a hydroxyl group and a trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties and acidity of the pyrimidine ring. The compound exists in tautomeric equilibrium, predominantly as 2-(Trifluoromethyl)pyrimidin-4(3H)-one.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference. It is important to distinguish this compound from its isomers, such as 2-hydroxy-4-(trifluoromethyl)pyrimidine (CAS: 104048-92-2) and 4-hydroxy-6-(trifluoromethyl)pyrimidine (CAS: 1546-78-7), which possess different physical properties.

PropertyValueSource(s)
IUPAC Name 2-(Trifluoromethyl)pyrimidin-4(3H)-one[1][2]
CAS Number 1546-80-1[1][3]
Molecular Formula C₅H₃F₃N₂O[1][3]
Molecular Weight 164.09 g/mol [3]
Appearance White to cream or pale yellow powder[1][3]
Melting Point A definitive experimental value is not consistently reported. The related isomer, 2-hydroxy-4-(trifluoromethyl)pyrimidine, has a melting point of 223-227 °C.N/A
pKa Not experimentally determined in the reviewed literature.N/A
logP (Octanol/Water) Not experimentally determined. A computed value for the isomer 4-hydroxy-6-(trifluoromethyl)pyrimidine is 0.2.[4][4]

Synthesis and Characterization

The synthesis of trifluoromethyl-substituted pyrimidines often involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable amidine or related compound. A plausible and common route starts with ethyl trifluoroacetoacetate.

Synthesis_Workflow A Ethyl trifluoroacetoacetate + Formamidine acetate B Cyclocondensation Reaction (e.g., in Ethanol with base) A->B Reactants C Crude this compound B->C Yields D Purification (Recrystallization or Column Chromatography) C->D Processed via E Pure Product D->E Results in

Caption: General workflow for the synthesis of the target compound.

Synthetic Protocol: Cyclocondensation

This protocol describes a general procedure for the synthesis of this compound based on established methods for related derivatives.[5][6]

  • Reaction Setup: A round-bottom flask is charged with ethyl trifluoroacetoacetate (1.0 eq.) and a suitable solvent such as absolute ethanol.

  • Base Addition: A base, typically sodium ethoxide or another suitable alkoxide (1.1 eq.), is added to the solution to facilitate deprotonation.

  • Amidine Addition: Formamidine acetate or hydrochloride (1.1 eq.) is added to the reaction mixture.

  • Reaction Execution: The mixture is heated to reflux and stirred for several hours (typically 4-12 hours). The reaction progress is monitored using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Acidification: The resulting residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 4-5, leading to the precipitation of the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.

Experimental Protocols for Property Determination

The following sections outline detailed methodologies for determining key physicochemical parameters.

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) can be determined accurately using potentiometric titration.

pKa_Workflow A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (Compound in water/co-solvent with 0.15 M KCl) C Titrate with Standardized Titrant (e.g., 0.1 M NaOH) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve & Determine Inflection Point D->E F Calculate pKa Value (n ≥ 3 replicates) E->F

Caption: Experimental workflow for pKa determination by titration.

Methodology:

  • Instrument Calibration: A potentiometer is calibrated using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Solution Preparation: A solution of this compound (e.g., 1 mM) is prepared in water or a suitable water/co-solvent mixture. To maintain constant ionic strength, potassium chloride (KCl) is added to a final concentration of 0.15 M.

  • Titration: The solution is placed in a thermostatted vessel and purged with nitrogen gas to eliminate dissolved CO₂.

  • Data Collection: A standardized basic titrant (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Analysis: The titration is continued until the pH stabilizes in the high basic range. A plot of pH versus the volume of titrant added is generated.

  • pKa Calculation: The pKa is determined from the inflection point of the titration curve. The procedure is repeated at least three times to ensure reproducibility, and the average pKa value is reported.

logP Determination via Shake-Flask HPLC Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

logP_Workflow A Phase Preparation (Pre-saturate n-octanol and aqueous buffer) B Sample Partitioning (Dissolve compound, shake, allow phases to separate) A->B C Phase Separation (Centrifuge to ensure clean separation) B->C D HPLC Analysis (Quantify compound in both phases) C->D E Calculate logP (log([C]octanol / [C]aqueous)) D->E HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) OR PHD Inhibition PHD PHD Enzymes (Active) OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation HIF_alpha HIF-1α HIF_alpha->PHD VHL VHL Protein OH_HIF->VHL Binds Ub Ubiquitination VHL->Ub Mediates Proteasome Proteasomal Degradation Ub->Proteasome Targets for PHD_inhibited PHD Enzymes (Inactive) HIF_stabilized HIF-1α (Stabilized) HIF_dimer HIF-1α/β Dimer HIF_stabilized->HIF_dimer Dimerizes Nucleus Transcription of Target Genes (e.g., EPO, VEGF) HIF_dimer->Nucleus Activates Inhibitor This compound (Potential Inhibitor) Inhibitor->PHD Inhibits

References

Navigating the Spectral Landscape of 4-Hydroxy-2-(trifluoromethyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-hydroxy-2-(trifluoromethyl)pyrimidine. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages high-fidelity predictive models to offer valuable insights for researchers, scientists, and professionals in drug development. The guide also outlines a comprehensive, hypothetical experimental protocol for acquiring such data and discusses the crucial role of tautomerism in interpreting the spectral features of this molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for this compound. These predictions were generated using advanced computational algorithms, providing a reliable reference for the identification and characterization of this compound. The predictions are presented for the compound dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)Multiplicity
H56.3 - 6.5Doublet
H68.1 - 8.3Doublet
OH11.5 - 12.5Broad Singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)Multiplicity (due to ¹⁹F coupling)
C2145 - 148Quartet
C4165 - 168Singlet
C5105 - 108Singlet
C6155 - 158Singlet
CF₃118 - 122Quartet

The Influence of Tautomerism

A critical aspect to consider when analyzing the NMR spectra of this compound is the potential for tautomerism. This compound can exist in equilibrium between its hydroxy form and its keto tautomer, 2-(trifluoromethyl)pyrimidin-4(1H)-one.

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In the NMR spectrum, the observed signals will be a weighted average of the two tautomers if the interconversion is fast on the NMR timescale. If the exchange is slow, separate signals for each tautomer may be observed. The predicted data presented in this guide assumes the predominance of the hydroxy form, which is often favored in aprotic polar solvents like DMSO. However, researchers should be mindful of this equilibrium when interpreting experimental data.

Hypothetical Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Temperature: 298 K.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Processing: Apply a line broadening of 0.3 Hz using an exponential window function before Fourier transformation. Phase and baseline correct the spectrum.

3. ¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz (or higher) NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Temperature: 298 K.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Processing: Apply a line broadening of 1-2 Hz using an exponential window function before Fourier transformation. Phase and baseline correct the spectrum.

experimental_workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6 + TMS) start->sample_prep h_nmr 1H NMR Acquisition (400 MHz, 298 K) sample_prep->h_nmr c_nmr 13C NMR Acquisition (100 MHz, 298 K) sample_prep->c_nmr processing Data Processing (FT, Phasing, Baseline Correction) h_nmr->processing c_nmr->processing analysis Spectral Analysis (Chemical Shifts, Coupling Constants) processing->analysis end End analysis->end

Caption: Experimental workflow for NMR data acquisition.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound. While based on predictive models, the data and protocols presented herein offer a robust starting point for researchers engaged in the synthesis, characterization, and application of this and related compounds. The consideration of tautomerism is paramount for accurate spectral interpretation and will be a key factor in the experimental verification of these predictions.

Tautomerism of 4-hydroxy-2-(trifluoromethyl)pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-hydroxy-2-(trifluoromethyl)pyrimidine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The document elucidates the structural and electronic factors governing the keto-enol tautomerism, summarizes quantitative data on tautomeric populations, and provides detailed experimental and computational methodologies for their characterization. Visualizations of the tautomeric equilibrium and a representative experimental workflow are presented to facilitate a deeper understanding of the core concepts.

Introduction

Pyrimidine derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The substitution pattern on the pyrimidine ring profoundly influences its physicochemical properties and biological activity. The presence of a hydroxyl group at the C4 position introduces the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond.

For 4-hydroxypyrimidines, the equilibrium between the enol (4-hydroxypyrimidine) and keto (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one) forms is of paramount importance.[1][2] The predominant tautomer in a given environment can exhibit distinct hydrogen bonding capabilities, lipophilicity, and steric profiles, thereby dictating its interaction with biological targets. The introduction of a strongly electron-withdrawing trifluoromethyl group at the C2 position is expected to modulate the electronic properties of the pyrimidine ring and influence the position of the tautomeric equilibrium. Understanding and controlling this equilibrium is crucial for the rational design of novel drug candidates.

The Tautomeric Equilibrium

This compound can exist in three primary tautomeric forms: the enol form (this compound) and two keto forms, 1H-pyrimidin-4-one and 3H-pyrimidin-4-one. The equilibrium between these forms is influenced by various factors, including the solvent, temperature, and the electronic nature of substituents.[2]

Tautomeric_Equilibrium enol This compound (Enol Form) keto_1H 2-(Trifluoromethyl)pyrimidin-4(1H)-one (Keto Form) enol->keto_1H K₁ keto_3H 2-(Trifluoromethyl)pyrimidin-4(3H)-one (Keto Form) enol->keto_3H K₂ keto_1H->keto_3H K₃

Figure 1: Tautomeric equilibrium of this compound.

Generally, for 4-hydroxypyrimidines, the keto forms are predominant in solution, a preference that is often attributed to the greater stability of the amide resonance in the pyrimidinone ring.[2] Computational studies on the parent 4-hydroxypyrimidine suggest that the pyrimidin-4-one tautomer is more stable than the 4-hydroxypyrimidine form in the gas phase.[3] The introduction of a trifluoromethyl group, a potent electron-withdrawing group, is anticipated to further influence the electron density distribution within the pyrimidine ring and potentially shift the equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Tautomeric Equilibrium Data for 4-Hydroxypyrimidine Analogs in Solution

CompoundSolventMethodPredominant Tautomer(s)Tautomer Ratio (approx.)Reference
4-HydroxypyrimidineVarious13C NMRKeto forms (conjugated and isolated double bonds)Varies with solvent polarity[2]
5-Fluoro-4-hydroxypyrimidineVarious13C NMRKeto formsVaries with solvent polarity[2]
2-Alkylthio-4-hydroxypyrimidineVarious13C NMRKeto formsVaries with solvent polarity[2]
2-Amino-4-hydroxypyrimidineVarious13C NMRKeto formsVaries with solvent polarity[2]

It is important to note that a study on S-methyl-2-thiouracil, an analog of 4-hydroxypyrimidine, indicated that substitution at the 2-position with an S-CH3 group does not significantly affect the tautomeric equilibrium.[4] This suggests that the equilibrium of this compound may be qualitatively similar to that of the parent 4-hydroxypyrimidine, with the keto forms being favored in solution. However, the strong inductive effect of the CF3 group warrants a dedicated quantitative study.

Experimental Protocols

The determination of tautomeric equilibrium constants and the characterization of individual tautomers rely on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. The slow rate of interconversion between tautomers on the NMR timescale allows for the observation of distinct signals for each species.[5]

Protocol for 1H and 13C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, D2O) to a known concentration.

  • Data Acquisition: Acquire 1H and 13C NMR spectra at a constant temperature using a high-resolution NMR spectrometer.

  • Signal Assignment: Assign the observed resonances to the specific protons and carbons of the different tautomers based on their chemical shifts, coupling constants, and comparison with spectra of locked derivatives (e.g., N-methylated or O-methylated analogs) and computational predictions.

  • Quantitative Analysis: Determine the relative concentrations of the tautomers by integrating the areas of well-resolved, non-overlapping signals corresponding to each species. The tautomeric equilibrium constant (KT) can then be calculated as the ratio of the concentrations of the keto and enol forms.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent acquire Acquire 1H and 13C NMR Spectra dissolve->acquire assign Assign Signals to Tautomers acquire->assign integrate Integrate Signal Areas assign->integrate calculate Calculate Tautomer Ratio and K_T integrate->calculate

Figure 2: Workflow for NMR-based analysis of tautomerism.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.

Protocol for UV-Vis Spectroscopic Analysis:

  • Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest at various known concentrations.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) with concentration and solvent polarity. By comparing the spectra with those of locked derivatives, the contributions of each tautomer to the overall spectrum can be deconvoluted, allowing for the estimation of the tautomeric ratio.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.

Computational Protocol:

  • Structure Optimization: Perform geometry optimizations for all possible tautomers of this compound using density functional theory (DFT) methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)).

  • Energy Calculation: Calculate the single-point energies, including zero-point vibrational energy corrections, to determine the relative stabilities of the tautomers in the gas phase.

  • Solvent Effects: Incorporate the effects of different solvents using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to predict the tautomeric equilibrium in solution.

  • Spectroscopic Prediction: Simulate NMR chemical shifts and UV-Vis absorption spectra for each optimized tautomer to aid in the assignment of experimental data.

Biological Relevance and Potential Signaling Pathways

Trifluoromethyl-substituted pyrimidines are a class of compounds with a broad spectrum of biological activities, including antiviral, antifungal, and anticancer properties.[6][7][8] While the specific biological targets and signaling pathways for this compound are not yet fully elucidated, the pyrimidine scaffold is known to interact with various key enzymes and receptors.

For instance, many pyrimidine derivatives act as kinase inhibitors by competing with ATP for binding to the active site of the enzyme. Given the structural similarities to known kinase inhibitors, it is plausible that this compound or its derivatives could modulate the activity of protein kinases involved in cell proliferation and survival signaling pathways, such as the MAP kinase or PI3K/Akt pathways. The predominant tautomeric form would significantly influence the hydrogen bonding interactions within the kinase active site.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Inhibitor This compound (or derivative) Inhibitor->RAF

Figure 3: Postulated inhibitory action on the MAPK signaling pathway.

Conclusion

The tautomerism of this compound represents a critical aspect of its chemical behavior and potential biological activity. While the keto forms are generally favored in solution for 4-hydroxypyrimidines, the precise quantitative determination for this specific molecule requires further experimental investigation using the methodologies outlined in this guide. A thorough understanding of the tautomeric equilibrium will be instrumental for medicinal chemists and drug development professionals in optimizing the structure and properties of novel pyrimidine-based therapeutic agents. The combination of advanced spectroscopic techniques and computational chemistry provides a powerful platform for elucidating the complex interplay of factors that govern this fundamental chemical phenomenon.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-hydroxy-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-hydroxy-2-(trifluoromethyl)pyrimidine. The presence of the trifluoromethyl group significantly influences the electronic properties and potential biological activity of the pyrimidine core, making this molecule a subject of interest in medicinal chemistry and drug development. This document synthesizes available physicochemical data, explores its tautomeric forms, details spectroscopic characterization, and outlines relevant experimental and computational methodologies. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates theoretical considerations and data from analogous compounds to provide a thorough understanding.

Physicochemical Properties

This compound is a solid, typically appearing as a pale yellow powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₃F₃N₂O[1]
Molecular Weight 164.09 g/mol [1]
CAS Number 1546-80-1[1]
Appearance Pale yellow powder[1]
Purity Typically >97%[1]

Molecular Structure and Tautomerism

A critical aspect of the molecular structure of this compound is the existence of keto-enol tautomerism. The "4-hydroxy" nomenclature describes the enol form, but in the solid state and in solution, it can exist in equilibrium with its keto tautomers, 2-(trifluoromethyl)pyrimidin-4(1H)-one and 2-(trifluoromethyl)pyrimidin-4(3H)-one. Studies on the parent 4-hydroxypyrimidine have shown that the keto form, specifically the 1H-pyrimidin-4-one tautomer, is generally more stable.[2][3] The presence of the electron-withdrawing trifluoromethyl group at the 2-position is expected to influence the position of this equilibrium.

The equilibrium between these tautomeric forms is crucial as it dictates the molecule's hydrogen bonding capabilities, polarity, and potential interactions with biological targets.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure and observing the effects of the trifluoromethyl group.[4]

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H ~8.2 (H6), ~6.5 (H5)Doublet, DoubletJH5-H6 ≈ 6-8
¹³C ~160 (C4), ~158 (C2, q), ~155 (C6), ~120 (CF₃, q), ~110 (C5)Quartet (q) for CF₃-coupled carbonsJC-F ≈ 35-40 (C2), JC-F ≈ 275 (CF₃)
¹⁹F ~ -68Singlet-

Note: The chemical shifts are approximate and can vary based on the solvent and the predominant tautomeric form.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum will likely show characteristic bands for the pyrimidine ring and the C-F bonds of the trifluoromethyl group.[5][6] The position of the carbonyl and O-H/N-H stretching vibrations can help in assessing the predominant tautomeric form.

Wavenumber (cm⁻¹)Assignment
3100-2800 C-H stretching (aromatic)
~3000 N-H stretching (keto form)
~1700 C=O stretching (keto form)
1600-1450 C=C and C=N stretching (ring vibrations)
1350-1100 C-F stretching (strong)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4]

TechniqueObservation
Electron Ionization (EI-MS) Molecular ion peak (M⁺) at m/z 164, with characteristic fragmentation patterns including the loss of CF₃.
High-Resolution MS (HRMS) Precise mass measurement to confirm the molecular formula C₅H₃F₃N₂O.

Experimental Protocols

General Synthesis of 4-hydroxypyrimidines

synthesis_workflow reagent1 β-keto ester reaction Condensation (Basic conditions, e.g., NaOEt in EtOH) reagent1->reaction reagent2 Trifluoroacetamidine reagent2->reaction workup Acidification and Purification (e.g., recrystallization) reaction->workup product This compound workup->product

Caption: General synthetic workflow for 4-hydroxypyrimidines.

Protocol:

  • Reaction Setup: A solution of sodium ethoxide is prepared in absolute ethanol.

  • Reagent Addition: An appropriate β-keto ester (e.g., ethyl formylacetate) is added to the basic solution, followed by the addition of trifluoroacetamidine hydrochloride.

  • Reaction: The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified to precipitate the product.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

X-ray Crystallography

Obtaining single crystals suitable for X-ray diffraction is essential for the unambiguous determination of the solid-state molecular structure and conformation.[8][9][10]

crystallography_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection and Analysis purified_compound Purified Compound solvent_screening Solvent Screening purified_compound->solvent_screening crystallization_method Crystallization Method (e.g., slow evaporation, vapor diffusion) solvent_screening->crystallization_method single_crystal Single Crystal crystallization_method->single_crystal xray_diffraction X-ray Diffraction single_crystal->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution and Refinement data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: General workflow for X-ray crystallography.

Protocol:

  • Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution, or by vapor diffusion. A variety of solvents should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement.

Conformational Analysis (Computational Approach)

In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the preferred conformation and electronic properties of the molecule.[11][12]

computational_workflow start Define Tautomers and Initial Geometries geom_opt Geometry Optimization (e.g., DFT with appropriate basis set) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_analysis Relative Energy Calculation freq_calc->energy_analysis results Predicted Stable Conformations and Thermodynamic Properties energy_analysis->results

Caption: Workflow for computational conformational analysis.

Methodology:

  • Model Building: Build the initial 3D structures of the possible tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Energy Analysis: Compare the relative energies of the optimized tautomers to predict the most stable form.

Biological Activity and Signaling Pathways

Derivatives of trifluoromethylpyrimidine have been reported to exhibit a wide range of biological activities, including antifungal, insecticidal, and anticancer properties.[13][14][15][16] The trifluoromethyl group often enhances metabolic stability and binding affinity. While specific signaling pathways for this compound have not been elucidated, related pyrimidine derivatives have been shown to act as inhibitors of various kinases, such as EGFR.[17] Further research is required to identify the specific biological targets and mechanisms of action for this compound.

Conclusion

This compound is a molecule of significant interest due to the interplay of its pyrimidine core, the influential trifluoromethyl group, and its tautomeric nature. While direct experimental data on its solid-state structure and conformation are limited, this guide provides a comprehensive overview based on available spectroscopic data, theoretical considerations, and information from analogous compounds. The outlined experimental and computational protocols offer a roadmap for further in-depth characterization of this molecule, which is essential for its potential development in medicinal and agricultural chemistry.

References

The Trifluoromethyl Group: A Potent Activator of the Pyrimidine Ring for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrimidine scaffold is a powerful and widely used strategy in modern medicinal chemistry. This guide provides a comprehensive overview of the profound effects of the CF₃ group on the chemical reactivity and biological activity of the pyrimidine ring, offering insights for the design and development of novel therapeutics.

Enhanced Chemical Reactivity: Activation towards Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethyl group is a strong electron-withdrawing group, a property that significantly alters the electronic landscape of the pyrimidine ring. This electron-withdrawing nature deactivates the ring towards electrophilic attack but potently activates it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of functionalized pyrimidine derivatives.

The pyrimidine ring itself is an electron-deficient aromatic system, making it susceptible to nucleophilic attack. The addition of a CF₃ group further enhances this property, facilitating the displacement of leaving groups, such as halogens, from the pyrimidine core. This activation is particularly pronounced at the positions ortho and para to the CF₃ group. For instance, 5-chloro-2,4,6-trifluoropyrimidine is a versatile scaffold where the fluorine atoms can be sequentially and regioselectively displaced by nucleophiles.[1]

The enhanced reactivity of trifluoromethylated pyrimidines allows for milder reaction conditions and a broader scope of compatible nucleophiles, which is highly advantageous in the synthesis of complex molecules.[2] This has made SNAr reactions on trifluoromethyl-substituted pyrimidines a go-to method for creating libraries of compounds for drug screening.[1]

Table 1: Illustrative SNAr Reactions on a Trifluoromethylated Pyrimidine Core

Starting MaterialNucleophileProductReaction ConditionsYield
4-Chloro-2-(trifluoromethyl)pyrimidineMorpholine4-Morpholino-2-(trifluoromethyl)pyrimidineK₂CO₃, DMF, 80 °C, 6hHigh
4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine4-MethoxyanilineN-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2,4-diaminePd(OAc)₂, Xantphos, Cs₂CO₃, 1,4-dioxane, 100 °C, 12hGood
2,4-Dichloro-5-(trifluoromethyl)pyrimidineSodium methoxide2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidineCH₃OH, rt, 2hExcellent

Note: The conditions and yields are representative and can vary based on the specific substrates and reagents used.

Modulation of Physicochemical Properties

The introduction of a CF₃ group imparts significant changes to the physicochemical properties of pyrimidine-containing molecules, which are often beneficial for their pharmacokinetic and pharmacodynamic profiles.

  • Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability.[3][4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation. This often leads to improved metabolic stability and a longer in vivo half-life of the drug.[4][5]

  • Enhanced Binding Affinity: The electronic effects of the CF₃ group can lead to stronger interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of the drug.[3][4]

Impact on Biological Activity: Case Studies

The unique properties conferred by the trifluoromethyl group have been successfully exploited in the development of numerous drugs and clinical candidates. Trifluoromethylated pyrimidines are found in a wide range of therapeutic agents, including anticancer, antiviral, and antifungal compounds.[6][7]

Buparlisib is an oral pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that features a 5-(trifluoromethyl)pyrimidine moiety.[8][9] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in many cancers.[10] Buparlisib competitively binds to the ATP-binding pocket of PI3K isoforms, blocking the downstream signaling cascade.[9][10] The trifluoromethyl group in buparlisib contributes to its potent inhibitory activity.

Signaling Pathway of Buparlisib Action

Buparlisib_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Buparlisib Buparlisib Buparlisib->PI3K inhibits

Caption: Buparlisib inhibits the PI3K/AKT/mTOR signaling pathway.

Table 2: In Vitro Activity of Buparlisib

PI3K IsoformIC₅₀ (nM)
p110α52
p110β166
p110δ116
p110γ262

Data are representative and compiled from various sources.

Onvansertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[11][12] Overexpression of PLK1 is common in various cancers, making it an attractive therapeutic target. Onvansertib, which contains a trifluoromethyl-substituted pyrimidine ring, induces mitotic arrest and apoptosis in cancer cells.[13] It is currently being investigated in clinical trials for various solid and hematologic malignancies.[11][14]

Mechanism of Action of Onvansertib

Onvansertib_MOA cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M Mitosis G2->M Mitotic Entry MitoticArrest Mitotic Arrest M->MitoticArrest PLK1 PLK1 PLK1->M promotes Onvansertib Onvansertib Onvansertib->PLK1 inhibits Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Onvansertib inhibits PLK1, leading to mitotic arrest and apoptosis.

Table 3: Anti-proliferative Activity of Onvansertib in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
HCT116Colon Carcinoma13
A549Lung Carcinoma25
HeLaCervical Cancer9
MV4-11Acute Myeloid Leukemia4

Data are representative and compiled from various sources.[12]

Experimental Protocols

A common route for the synthesis of trifluoromethyl pyrimidine derivatives starts with ethyl trifluoroacetoacetate.[6][7][15]

Synthetic Workflow

Synthesis_Workflow Start Ethyl Trifluoroacetoacetate RingClosure Ring Closure (e.g., with urea) Start->RingClosure Chlorination Chlorination (e.g., with POCl₃) RingClosure->Chlorination Substitution Nucleophilic Substitution (SNAr) Chlorination->Substitution FinalProduct Final Trifluoromethyl Pyrimidine Derivatives Substitution->FinalProduct

Caption: General synthetic workflow for trifluoromethyl pyrimidines.[16]

Detailed Experimental Protocol: Synthesis of 4-Anilino-6-(trifluoromethyl)pyrimidine Derivatives [7]

  • Step 1: Synthesis of 4-hydroxy-6-(trifluoromethyl)pyrimidine. To a solution of sodium ethoxide in ethanol, add ethyl trifluoroacetoacetate and urea. Reflux the mixture for 12 hours. After cooling, acidify with hydrochloric acid to precipitate the product. Filter, wash with water, and dry to obtain 4-hydroxy-6-(trifluoromethyl)pyrimidine.

  • Step 2: Synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine. A mixture of 4-hydroxy-6-(trifluoromethyl)pyrimidine and phosphorus oxychloride (POCl₃) is heated at reflux for 4 hours. The excess POCl₃ is removed under reduced pressure. The residue is poured onto crushed ice and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-chloro-6-(trifluoromethyl)pyrimidine.[7]

  • Step 3: Synthesis of 4-anilino-6-(trifluoromethyl)pyrimidine derivatives. To a solution of 4-chloro-6-(trifluoromethyl)pyrimidine in a suitable solvent (e.g., DMF or isopropanol), add the desired aniline derivative and a base (e.g., K₂CO₃ or Et₃N). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for 6-12 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.[7]

  • Reaction Setup: In a 384-well plate, incubate the recombinant PI3K enzyme with the test compound (e.g., Buparlisib) in the reaction buffer for a short period at room temperature.

  • Initiation of Kinase Reaction: Start the kinase reaction by adding ATP and the lipid substrate (e.g., PIP2) to the wells and incubate for 1 hour at room temperature.

  • Reaction Quenching and Detection: Stop the reaction by adding a solution containing EDTA. Add a detection mix for quantification of the product (e.g., ADP or phosphorylated substrate).

  • Signal Measurement: Measure the signal using a suitable plate reader (e.g., fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of PI3K inhibition based on the signal of the sample compared to positive and negative controls. Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.[10]

Conclusion

The trifluoromethyl group is a key substituent in modern medicinal chemistry that significantly enhances the therapeutic potential of the pyrimidine scaffold. Its strong electron-withdrawing nature activates the pyrimidine ring for nucleophilic aromatic substitution, providing a versatile platform for the synthesis of diverse compound libraries. Furthermore, the CF₃ group favorably modulates the physicochemical properties of molecules, often leading to improved efficacy, metabolic stability, and bioavailability. The successful application of trifluoromethylated pyrimidines in a range of clinically relevant compounds, such as buparlisib and onvansertib, underscores the continued importance of this chemical strategy in the ongoing quest for novel and more effective medicines.

References

4-Hydroxy-2-(trifluoromethyl)pyrimidine: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and diverse applications of 4-hydroxy-2-(trifluoromethyl)pyrimidine, a key heterocyclic building block in modern medicinal and agricultural chemistry. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties to the pyrimidine core, making it a valuable scaffold for the development of novel therapeutic agents and agrochemicals. This document provides detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to support researchers in leveraging this versatile molecule.

Physicochemical Properties

This compound is a stable, pale yellow powder at room temperature. Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers.[1]

PropertyValueSource
CAS Number 1546-80-1CymitQuimica, Fisher Scientific
Molecular Formula C₅H₃F₃N₂OCymitQuimica, Fisher Scientific
Molecular Weight 164.09 g/mol CymitQuimica, Fisher Scientific
Appearance Pale yellow powderCymitQuimica
Purity ≥97%CymitQuimica, Fisher Scientific
Melting Point 171-174 °CSigma-Aldrich

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the cyclocondensation of a trifluoromethyl-containing β-ketoester with an amidine source. A general synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Ethyl_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Cyclocondensation Cyclocondensation Ethyl_trifluoroacetoacetate->Cyclocondensation Formamidine_HCl Formamidine Hydrochloride Formamidine_HCl->Cyclocondensation Target_Molecule This compound Cyclocondensation->Target_Molecule

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The hydroxyl group at the 4-position of the pyrimidine ring can be readily converted to a chlorine atom, providing a versatile handle for a variety of cross-coupling reactions. This transformation significantly expands the synthetic utility of the scaffold, allowing for the introduction of diverse substituents at this position.

The conversion of this compound to 4-chloro-2-(trifluoromethyl)pyrimidine is a crucial step for subsequent functionalization.

The resulting 4-chloro derivative is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of boronic acids.

Furthermore, the 4-chloro-2-(trifluoromethyl)pyrimidine can undergo Buchwald-Hartwig amination to introduce various amine functionalities, a key transformation in the synthesis of many biologically active compounds.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general method of pyrimidine synthesis from β-ketoesters and amidines.[2]

  • Materials: Ethyl 4,4,4-trifluoroacetoacetate, Formamidine hydrochloride, Sodium ethoxide, Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.) at room temperature under an inert atmosphere.

    • Stir the mixture for 30 minutes.

    • Add formamidine hydrochloride (1.1 eq.) in one portion.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Acidify the residue with aqueous HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine
  • Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic).

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq.) in phosphorus oxychloride (5-10 eq.).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and carefully quench by pouring onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-(trifluoromethyl)pyrimidine.

Suzuki-Miyaura Coupling of 4-Chloro-2-(trifluoromethyl)pyrimidine with Phenylboronic Acid

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl chlorides.

  • Materials: 4-Chloro-2-(trifluoromethyl)pyrimidine, Phenylboronic acid, Pd(PPh₃)₄, Sodium carbonate, Toluene, Ethanol, Water.

  • Procedure:

    • To a degassed mixture of toluene, ethanol, and water, add 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

    • Add Pd(PPh₃)₄ (0.05 eq.) to the mixture.

    • Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-phenyl-2-(trifluoromethyl)pyrimidine.

Buchwald-Hartwig Amination of 4-Chloro-2-(trifluoromethyl)pyrimidine with Aniline

This is a general protocol for the Buchwald-Hartwig amination of aryl chlorides.[3][4]

  • Materials: 4-Chloro-2-(trifluoromethyl)pyrimidine, Aniline, Pd₂(dba)₃, Xantphos, Sodium tert-butoxide, Toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous toluene, followed by 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 eq.) and aniline (1.2 eq.).

    • Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield N-phenyl-2-(trifluoromethyl)pyrimidin-4-amine.

Applications in Drug Discovery and Agrochemicals

The this compound scaffold is a privileged structure in the design of bioactive molecules. Its derivatives have demonstrated a wide range of biological activities, including roles as inhibitors of key signaling pathways implicated in cancer, as well as potent antifungal and insecticidal agents.

Hedgehog Signaling Pathway Inhibition

Derivatives of 2-(trifluoromethyl)pyrimidine have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[5] Aberrant activation of this pathway is a critical factor in the development and progression of several types of cancer. These inhibitors typically act by targeting the Smoothened (SMO) receptor, a key component of the Hh pathway.

Hedgehog_Pathway Hh_ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh_ligand->PTCH1 SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU GLI GLI Transcription Factors SUFU->GLI Target_Genes Target Gene Expression GLI->Target_Genes Activates Inhibitor 2-(Trifluoromethyl)pyrimidine Derivative Inhibitor->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by 2-(trifluoromethyl)pyrimidine derivatives.

Antifungal and Insecticidal Activity

Numerous studies have reported the significant antifungal and insecticidal properties of various derivatives of this compound. These compounds have shown efficacy against a range of plant pathogens and insect pests, highlighting their potential for development as novel agrochemicals.

Anticancer Activity

Beyond Hedgehog pathway inhibition, derivatives of this scaffold have been investigated for broader anticancer activities. The unique electronic properties conferred by the trifluoromethyl group can enhance binding to various biological targets, leading to cytotoxic effects against different cancer cell lines.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis, coupled with the facile conversion of the hydroxyl group to a leaving group, opens up a vast chemical space for the development of novel compounds. The demonstrated biological activities of its derivatives in crucial areas of medicine and agriculture underscore its importance and potential for future research and development. This guide provides a solid foundation for scientists to explore and exploit the full potential of this remarkable scaffold.

References

Potential Kinase Targets for 4-hydroxy-2-(trifluoromethyl)pyrimidine-based Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-(trifluoromethyl)pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a valuable core for targeting various kinases implicated in oncology and other diseases. This technical guide provides an in-depth overview of the primary kinase targets for this class of inhibitors, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Kinase Targets and Quantitative Data

Inhibitors incorporating the this compound moiety or its close bioisosteres have demonstrated significant activity against several key kinases, primarily within the MAPK and focal adhesion signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

  • B-Raf and C-Raf: The Raf kinases are central components of the MAPK pathway.[1] A notable inhibitor, LXH254, which features a trifluoromethyl-pyridinyl group, has been developed as a selective B-Raf and C-Raf inhibitor.[2] While not a pyrimidine, its development highlights the potential of the trifluoromethyl-heterocycle motif for targeting these kinases. Other pyrimidine-based compounds have also been explored as B-Raf inhibitors.[3][4] Off-target activities for some RAF inhibitors have been noted against Ephrin receptors, JNK, and SRC family members.[2]

Focal Adhesion and Tyrosine Kinases
  • Proline-rich Tyrosine Kinase 2 (PYK2) and Focal Adhesion Kinase (FAK): A series of diaminopyrimidines containing a trifluoromethyl group has been identified as potent inhibitors of PYK2.[5] These inhibitors demonstrated good selectivity for PYK2 over the closely related FAK, with reported 10- to 20-fold selectivity.[5]

  • Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2): While not a direct this compound, a related pyrrolopyridine scaffold has yielded potent type II inhibitors of TAK1 and MAP4K2.[6] This suggests that pyrimidine-based analogs could also target these kinases.

  • Phosphoinositide 3-kinase alpha (PI3Kα): Pyridopyrimidinone derivatives, which are structurally related to the core scaffold of interest, have been developed as selective inhibitors of the H1047R mutant of PI3Kα.[7]

  • c-MET: Various pyrimidine and related heterocyclic scaffolds have been investigated as inhibitors of the c-MET receptor tyrosine kinase.[8][9]

The following table summarizes the key kinase targets and reported inhibitory activities.

Kinase TargetInhibitor Series/CompoundReported Activity (IC50/EC50)Reference
B-Raf / C-Raf Pyrimidine-based hit scaffoldpMEK IC50 = Potent (specific value not provided)[2]
LXH254 (trifluoromethyl-pyridine analog)pMEK EC50 = Potent[2]
CRAF:BRAF Dimerization EC50 = 0.16 µM[2]
PYK2 DiaminopyrimidinesGood Potency (specific values not detailed in abstract)[5][10]
TAK1 4-substituted 1H-pyrrolo[2,3-pyridines (related scaffold)Compound 1: IC50 = 149 nM[6]
Compound 2: IC50 = 41 nM[6]
MAP4K2 4-substituted 1H-pyrrolo[2,3-pyridines (related scaffold)Compound 1: IC50 = 22 nM[6]
Compound 2: IC50 = 98 nM[6]
PI3Kα (H1047R mutant) Pyridopyrimidinones (related scaffold)Compound 4: pAKT T47D IC50 = 3 nM[7]

Signaling Pathways

The identified kinase targets are integral components of major signaling pathways that control cell fate. Understanding these pathways is crucial for elucidating the mechanism of action of this compound-based inhibitors.

RAS-RAF-MEK-ERK (MAPK) Signaling Pathway

This pathway is a primary driver of cell proliferation and is frequently mutated in cancer.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF (A-Raf, B-Raf, C-Raf) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 4-hydroxy-2-(trifluoromethyl) -pyrimidine Inhibitors Inhibitor->RAF

Caption: The MAPK signaling cascade and the inhibitory action on RAF kinases.

Focal Adhesion Signaling Pathway

This pathway is involved in cell adhesion, migration, and survival, with PYK2 and FAK as key mediators.

Focal_Adhesion_Pathway Integrins Integrins PYK2 PYK2 Integrins->PYK2 ECM binding, GPCRs, Ca2+ FAK FAK Integrins->FAK Src Src Family Kinases PYK2->Src FAK->Src Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Src->Downstream CellFunction Cell Adhesion, Migration, Survival Downstream->CellFunction Inhibitor Trifluoromethyl- pyrimidine Inhibitors Inhibitor->PYK2

Caption: The Focal Adhesion pathway highlighting the role of PYK2.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of kinase inhibitors. Below are representative methodologies for key assays.

Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 1. Prepare serial dilutions of test compound in DMSO Mix 4. Add compound and kinase/substrate to assay plate. Incubate. Compound->Mix Kinase 2. Prepare kinase/substrate solution in assay buffer Kinase->Mix ATP 3. Prepare ATP solution in assay buffer Initiate 5. Initiate reaction by adding ATP. Mix->Initiate Incubate 6. Incubate at room temperature. Initiate->Incubate Stop 7. Stop reaction and add detection reagent (e.g., ADP-Glo). Incubate->Stop Read 8. Read luminescence/ fluorescence. Stop->Read Plot 9. Plot % inhibition vs. log[compound] and fit to determine IC50. Read->Plot

Caption: Workflow for a typical biochemical kinase inhibition assay.

Methodology:

  • Compound Preparation: A 10-point serial dilution of the test compound is prepared in 100% DMSO, typically starting from 10 mM.

  • Assay Plate Preparation: 50 nL of each compound dilution is acoustically dispensed into a 384-well low-volume white plate.

  • Kinase Reaction Mixture: The target kinase (e.g., B-Raf, PYK2) and its corresponding substrate (e.g., a specific peptide) are mixed in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP, typically at a concentration close to its Km for the specific kinase. The final reaction volume is usually 10-20 µL.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a suitable detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).

  • Data Analysis: The raw data (e.g., luminescence signal) is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The normalized data is then plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-Protein Assay (Target Engagement)

This protocol describes a method to assess the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context, confirming target engagement.

Methodology:

  • Cell Culture: Cancer cell lines with a known dependency on the target kinase (e.g., Calu-6 for RAF inhibitors, T47D for PI3Kα inhibitors) are cultured in appropriate media and seeded into 96-well plates.[2][7]

  • Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 1-24 hours).

  • Cell Lysis: After treatment, the cells are washed and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Phospho-Protein Detection: The level of the phosphorylated target protein (e.g., phospho-MEK for RAF inhibition, phospho-AKT for PI3K inhibition) is measured using a sensitive immunoassay, such as an AlphaLISA® or a Western blot.

  • Data Analysis: The phospho-protein signal is normalized to the total protein concentration or a housekeeping protein. The percentage of inhibition is calculated relative to DMSO-treated cells, and the EC50 value is determined by non-linear regression analysis.

Conclusion

The this compound scaffold represents a versatile and potent core for the development of kinase inhibitors. The primary and most validated targets to date include key kinases in the MAPK and focal adhesion pathways, such as B-Raf, C-Raf, and PYK2. The provided data, pathway diagrams, and experimental protocols offer a comprehensive resource for researchers aiming to explore and develop novel therapeutics based on this promising chemical scaffold. Further investigation into the broader kinome selectivity and the optimization of pharmacokinetic properties will be critical for advancing these compounds into clinical development. broader kinome selectivity and the optimization of pharmacokinetic properties will be critical for advancing these compounds into clinical development.

References

Methodological & Application

Application Note: Chlorination of 4-hydroxy-2-(trifluoromethyl)pyrimidine using Phosphorus Oxychloride (POCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a fundamental transformation in heterocyclic chemistry. 4-Chloro-2-(trifluoromethyl)pyrimidine is a valuable intermediate for the synthesis of a wide range of biologically active molecules, including potent and orally bioavailable TGR5 (GPBAR1) agonists.[1][2] Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this chlorination reaction.[3][4][5] This document provides detailed protocols for this conversion, summarizing key quantitative data and outlining the experimental workflow.

Reaction Scheme

The overall reaction involves the substitution of the hydroxyl group in 4-hydroxy-2-(trifluoromethyl)pyrimidine with a chlorine atom using POCl₃.

Experimental Protocols

Two primary methods for the chlorination of hydroxypyrimidines are presented below. The traditional method often employs an excess of POCl₃, which also acts as the solvent.[4] More modern, environmentally conscious methods utilize equimolar amounts of the reagent under solvent-free conditions.[3][4][6]

Protocol 1: Chlorination using Excess POCl₃ with a DMF Catalyst

This protocol is a common laboratory-scale procedure that uses an excess of phosphorus oxychloride as both the reagent and solvent, with a catalytic amount of N,N-dimethylformamide (DMF).

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (e.g., 4.00 g, 24.38 mmol) in phosphorus oxychloride (e.g., 20 mL, 214.57 mmol).[1][2]

  • Carefully add one drop of N,N-dimethylformamide (DMF) to the mixture to act as a catalyst.[1][2]

  • Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.[1][2] Monitor the reaction progress using an appropriate method (e.g., TLC or LCMS).

  • After the reaction is complete, cool the mixture to room temperature.[1][2]

  • Carefully remove the excess POCl₃ under reduced pressure. This step must be performed in a well-ventilated fume hood.

  • Dilute the residue with ethyl acetate (e.g., 100 mL).[1][2]

  • Wash the organic layer sequentially with water (e.g., 100 mL) and saturated brine (e.g., 100 mL).[1][2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuum.[1][2]

  • Purify the crude product by column chromatography to yield 4-chloro-2-(trifluoromethyl)pyrimidine.[1][2]

Protocol 2: Solvent-Free Chlorination with Equimolar POCl₃

This environmentally improved protocol avoids large excesses of POCl₃ and organic solvents, making it suitable for larger-scale preparations.[3][4] It typically requires a sealed reactor to handle the reaction at high temperatures.[3][6]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃), 1 equivalent per hydroxyl group

  • Pyridine, 1 equivalent

  • Cold water (~0 °C)

  • Saturated sodium carbonate (Na₂CO₃) solution

Procedure:

  • Place the this compound, an equimolar amount of POCl₃, and one equivalent of pyridine into a Teflon-lined stainless steel reactor.[3]

  • Seal the reactor and heat the mixture to 160 °C for 2 hours.[3][4]

  • After the reaction period, allow the reactor to cool completely to room temperature.

  • Carefully open the reactor in a well-ventilated fume hood.

  • Quench the reaction contents by slowly adding them to cold water (~0 °C).[3]

  • Adjust the pH of the aqueous solution to 8–9 using a saturated solution of sodium carbonate (Na₂CO₃).[3]

  • The product can then be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the solvent.

Data Presentation

The following table summarizes the quantitative data from the described protocols.

ParameterProtocol 1 (Excess POCl₃)Protocol 2 (Equimolar POCl₃)
Scale 24.38 mmolUp to 0.3 moles reported for similar pyrimidines[3][4]
Reagents This compound, POCl₃ (excess), DMF (cat.)This compound, POCl₃ (1 eq.), Pyridine (1 eq.)
Temperature 120 °C[1][2]160 °C[3][4]
Time 2 hours[1][2]2 hours[3][4]
Solvent POCl₃ (reagent as solvent)Solvent-free[3][6]
Reported Yield 56%[1][2]>80% (for various hydroxypyrimidines)[4]
Purification Column Chromatography[1][2]Filtration or Distillation after extraction[3][4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chlorination of this compound using Protocol 1.

Chlorination_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_output Product start Start reactants Combine: - this compound - Excess POCl₃ - Catalytic DMF start->reactants heating Heat to 120°C for 2 hours reactants->heating cooling Cool to RT heating->cooling evaporation Remove excess POCl₃ (in vacuo) cooling->evaporation extraction Dilute with EtOAc Wash with H₂O & Brine evaporation->extraction drying Dry organic layer (Na₂SO₄) & Filter extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify via Column Chromatography concentration->purification end_product 4-chloro-2- (trifluoromethyl)pyrimidine purification->end_product

Caption: Workflow for the synthesis of 4-chloro-2-(trifluoromethyl)pyrimidine.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing heat and toxic fumes (hydrogen chloride).

  • All manipulations involving POCl₃ must be carried out in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • When quenching the reaction, the mixture should be added slowly to a cold solution to control the exothermic reaction.

  • Ensure that all glassware is dry before use to prevent uncontrolled reactions with POCl₃.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-chloro-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-4-(trifluoromethyl)pyrimidine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in numerous biologically active compounds. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring nitrogens activates the C2 position for nucleophilic attack, making it an ideal substrate for the synthesis of diverse compound libraries.

Introduction

The pyrimidine nucleus is a foundational scaffold in a vast array of pharmaceuticals, including kinase inhibitors utilized in oncology. The strategic functionalization of this heterocycle, particularly at the C2 position, is a cornerstone of modern drug discovery. Nucleophilic aromatic substitution (SNAr) on 2-chloro-4-(trifluoromethyl)pyrimidine offers a robust and versatile method for introducing a wide range of amine, thiol, and alcohol-based nucleophiles. The resulting 2-substituted-4-(trifluoromethyl)pyrimidine derivatives have shown significant potential as inhibitors of key biological targets, including Werner (WRN) helicase and the Hedgehog signaling pathway, which are implicated in various cancers.

The general mechanism for the SNAr reaction on 2-chloro-4-(trifluoromethyl)pyrimidine proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized Meisenheimer intermediate.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution on 2-chloro-4-(trifluoromethyl)pyrimidine with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonia (25% aq.)-Ethanol1101077.5[1]
Substituted AnilinesDIPEAAcetonitrile0 - RT1 - 460-95General Protocol
PiperidineEt₃NTHFRT - 602 - 685-98General Protocol
MorpholineK₂CO₃DMF80 - 1004 - 1280-95General Protocol

Table 2: Reaction with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium thiomethoxide-MethanolRT280-90Adapted Protocol
ThiophenolNaHTHF0 - RT385-95General Protocol
1H,1H,2H,2H-PerfluorodecanethiolEt₃NAcetonitrileRT4>90[2]

Table 3: Reaction with Alcohol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium methoxide-Methanol65592.1Adapted Protocol[3]
Sodium ethoxide-EthanolReflux680-90General Protocol
PhenolK₂CO₃DMF1001275-85General Protocol

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethyl)pyrimidin-2-amine (Reaction with Ammonia)

This protocol is adapted from a reported synthesis of 4-(trifluoromethyl)pyrimidin-2-amine.[1]

Materials:

  • 2-chloro-4-(trifluoromethyl)pyrimidine (16.3 g, 0.1 mol)

  • Anhydrous ethanol (100 ml)

  • 25% Aqueous ammonia (27.2 g, 0.4 mol)

  • Stainless steel pressure kettle (200 ml)

  • Ice water

Procedure:

  • Combine 2-chloro-4-(trifluoromethyl)pyrimidine and anhydrous ethanol in a 200 ml stainless steel pressure kettle.

  • Cool the mixture and add the 25% aqueous ammonia solution.

  • Seal the pressure kettle and heat the reaction mixture to 110 °C for 10 hours.

  • After the reaction is complete, cool the kettle to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Pour the residual liquid into ice water to precipitate a white solid.

  • Filter the solid, wash with water, and dry to obtain 4-(trifluoromethyl)pyrimidin-2-amine.

Expected Yield: 77.5%

Protocol 2: General Procedure for Reaction with Primary or Secondary Amines

Materials:

  • 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Amine nucleophile (1.1-1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5-2.0 equiv)

  • Acetonitrile or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine in the chosen solvent, add the amine nucleophile followed by the base.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Reaction with Thiols

Materials:

  • 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Thiol nucleophile (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Sodium thiomethoxide solution

  • Tetrahydrofuran (THF) or Methanol

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • For non-preformed thiolates: To a stirred suspension of NaH in THF at 0 °C under an inert atmosphere, add a solution of the thiol in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2-chloro-4-(trifluoromethyl)pyrimidine in THF to the thiolate solution at 0 °C.

  • For pre-formed thiolates (e.g., sodium thiomethoxide): Add the sodium thiomethoxide solution to a solution of 2-chloro-4-(trifluoromethyl)pyrimidine in methanol at room temperature.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: General Procedure for Reaction with Alcohols

This protocol is adapted from a reported synthesis of a 2-methoxy-4-(trifluoromethyl)pyridine.[3]

Materials:

  • 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Sodium methoxide (30% solution in methanol) (3.0 equiv) or Sodium ethoxide

  • Methanol or Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a dry reaction flask, combine 2-chloro-4-(trifluoromethyl)pyrimidine and the sodium alkoxide solution in the corresponding alcohol.

  • Stir the mixture and heat to 65 °C (for methoxide) or reflux (for ethoxide).

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.

  • Recover the alcohol by distillation under reduced pressure.

  • Add water to the residue and extract with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

Experimental Workflow

G start Start combine Combine 2-chloro-4-(trifluoromethyl)pyrimidine, Nucleophile, Base (if needed), and Solvent start->combine react Stir at specified Temperature and Time combine->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (Quench, Extract) monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for nucleophilic substitution.

Signaling Pathway: Werner (WRN) Helicase Inhibition

Derivatives of 2-amino-4-(trifluoromethyl)pyrimidine have been identified as potential inhibitors of Werner (WRN) helicase, a key enzyme in DNA repair.[4] In cancers with microsatellite instability (MSI), where DNA mismatch repair is deficient, cells become highly dependent on WRN for survival.[5] Inhibition of WRN in these cancer cells leads to the accumulation of DNA damage and ultimately apoptosis, representing a synthetic lethal approach to cancer therapy.[5]

G cluster_0 MSI Cancer Cell cluster_1 Therapeutic Intervention DNA_Damage DNA Damage / Replication Stress WRN WRN Helicase DNA_Damage->WRN DNA_Repair DNA Repair & Genome Stability WRN->DNA_Repair Apoptosis Apoptosis Survival Cell Survival & Proliferation DNA_Repair->Survival Inhibitor 2-Amino-4-(trifluoromethyl)pyrimidine Derivative Inhibitor->WRN Inhibits

Caption: WRN helicase inhibition by 2-aminopyrimidine derivatives.

Signaling Pathway: Hedgehog (Hh) Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and can contribute to tumorigenesis when aberrantly activated.[6][7] Pyrimidine derivatives can act as inhibitors of this pathway by targeting the Smoothened (SMO) protein, a key signal transducer.[2] By binding to SMO, these inhibitors prevent the downstream activation of GLI transcription factors, thereby suppressing the expression of Hh target genes involved in cell proliferation and survival.

G cluster_0 Hedgehog Signaling Pathway cluster_1 Therapeutic Intervention Hh_Ligand Hh Ligand PTCH1 PTCH1 Hh_Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Activates GLI Active GLI Transcription Factor SUFU_GLI->GLI Releases Target_Genes Target Gene Expression GLI->Target_Genes Promotes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->SMO Inhibits

Caption: Hedgehog pathway inhibition by pyrimidine derivatives.

References

Application Notes and Protocols for the Synthesis of Amide Derivatives from 4-hydroxy-2-(trifluoromethyl)pyrimidine for Antifungal Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and antifungal evaluation of novel amide derivatives based on a 4-hydroxy-2-(trifluoromethyl)pyrimidine scaffold. This class of compounds has demonstrated significant potential as antifungal agents, particularly against plant pathogenic fungi. The following protocols and data are intended to facilitate research and development in the field of agrochemicals and medicinal chemistry.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including antifungal, insecticidal, and anticancer properties.[1] The incorporation of a trifluoromethyl group can enhance the biological efficacy of these molecules. Furthermore, amide functionalities are prevalent in many bioactive compounds and can contribute to target binding and overall pharmacological profile. This document outlines the synthesis of a series of amide derivatives by coupling a 4-chloro-2-(trifluoromethyl)pyrimidine intermediate with various substituted anilines. The resulting compounds are then screened for their in vitro antifungal activity against common plant pathogens. Some pyrimidine-based fungicides are known to act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, disrupting fungal metabolism.[2][3]

Experimental Protocols

Synthesis of 4-chloro-2-(trifluoromethyl)pyrimidine (Intermediate 2)

This protocol describes the conversion of this compound (1) to the key intermediate, 4-chloro-2-(trifluoromethyl)pyrimidine (2).

Materials:

  • This compound (1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Carefully add phosphorus oxychloride (10 eq) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into ice-cold water with stirring.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 4-chloro-2-(trifluoromethyl)pyrimidine (2) as a colorless to light yellow oil.

General Protocol for the Synthesis of Amide Derivatives (3a-e)

This protocol details the amide coupling reaction between 4-chloro-2-(trifluoromethyl)pyrimidine (2) and various substituted anilines.

Materials:

  • 4-chloro-2-(trifluoromethyl)pyrimidine (2)

  • Substituted aniline (e.g., 4-methoxyaniline, 2-chloroaniline, etc.) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.1 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 4-chloro-2-(trifluoromethyl)pyrimidine (2) (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to obtain the desired amide derivative (3).

In Vitro Antifungal Screening: Poisoned Food Technique

This protocol describes the evaluation of the antifungal activity of the synthesized compounds using the poisoned food technique.

Materials:

  • Synthesized amide derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (e.g., Botrytis cinerea, Phomopsis sp., Botryosphaeria dothidea)

  • Sterile Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Dissolve the synthesized compounds in DMSO to prepare stock solutions of a known concentration.

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the PDA medium to 45-50 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.

  • Pour the PDA medium containing the test compound into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each Petri dish with a 5 mm mycelial disc taken from the edge of a fresh culture of the test fungus.

  • Incubate the plates at 25 ± 1 °C for 3-5 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the treated plate.

  • To determine the EC₅₀ value (the concentration of the compound that inhibits 50% of the fungal growth), a series of concentrations of the test compound are used, and the resulting inhibition percentages are plotted against the logarithm of the concentration. The EC₅₀ value is then calculated using a suitable statistical software (e.g., GraphPad Prism).[4]

Data Presentation

The following table summarizes the synthetic yields and in vitro antifungal activity of representative amide derivatives.

CompoundR GroupYield (%)Antifungal Activity (Inhibition % at 50 µg/mL)EC₅₀ (µg/mL)
B. dothideaPhomopsis sp.
3a 4-OCH₃7275.488.2
3b 2-Cl6568.175.9
3c 4-F7880.292.5
3d 3-NO₂5560.768.3
3e H8172.385.1
Pyrimethanil --84.485.1

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_screening Antifungal Screening Start This compound Intermediate 4-chloro-2-(trifluoromethyl)pyrimidine Start->Intermediate Chlorination (POCl3) Coupling Amide Coupling with Substituted Anilines Intermediate->Coupling Product Amide Derivatives Coupling->Product Preparation Preparation of Fungal Plates (Poisoned Food Technique) Product->Preparation Inoculation Inoculation with Fungal Mycelia Preparation->Inoculation Incubation Incubation Inoculation->Incubation Data_Collection Measurement of Mycelial Growth Incubation->Data_Collection Analysis Calculation of Inhibition % and EC50 Data_Collection->Analysis Results Antifungal Activity Data Analysis->Results

Caption: Overall experimental workflow for the synthesis and antifungal screening of amide derivatives.

Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase

G cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix SDH Succinate Dehydrogenase (Complex II) ETC Electron Transport Chain (Complex III, IV) SDH->ETC e- Fumarate Fumarate SDH->Fumarate ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Succinate Succinate Succinate->SDH Inhibitor Trifluoromethyl Pyrimidine Amide Derivative Inhibitor->SDH Inhibition ATP ATP ATP_Synthase->ATP

Caption: Proposed mechanism of action involving the inhibition of succinate dehydrogenase.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based FLT3/CHK1 Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the chemical synthesis and biological evaluation of a potent pyrimidine-based dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1). The protocols are designed to be readily implemented in a standard medicinal chemistry or cell biology laboratory.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a key driver in acute myeloid leukemia (AML).[1] Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway, and its inhibition can induce synthetic lethality in cancer cells with compromised G1 checkpoint machinery. The simultaneous inhibition of both FLT3 and CHK1 presents a promising therapeutic strategy to enhance anti-tumor efficacy and overcome resistance mechanisms in AML.[2]

This document focuses on the synthesis and characterization of a 5-trifluoromethyl-2-aminopyrimidine derivative, designated as Compound 30 , which has demonstrated potent dual inhibitory activity against FLT3 and CHK1, favorable pharmacokinetic properties, and the ability to overcome various resistance mutations.[1]

Signaling Pathways and Mechanism of Action

FLT3 and CHK1 are integral components of distinct but crucial cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of dual inhibitors.

FLT3 Signaling Pathway

Upon ligand binding, or as a result of activating mutations (e.g., Internal Tandem Duplication - ITD), FLT3 dimerizes and undergoes autophosphorylation. This initiates a cascade of downstream signaling through pathways such as PI3K/AKT, RAS/MAPK, and JAK/STAT, ultimately promoting cell proliferation and survival.[1]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT5->Proliferation Inhibitor Compound 30 (FLT3/CHK1 Inhibitor) Inhibitor->FLT3

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

CHK1 Signaling Pathway

In response to DNA damage, ATR kinase is activated and subsequently phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to cell cycle arrest to allow for DNA repair.[2]

CHK1_Signaling cluster_nucleus Nucleus DNADamage DNA Damage ATR ATR Kinase DNADamage->ATR CHK1 CHK1 ATR->CHK1 Cdc25 Cdc25 CHK1->Cdc25 CellCycleArrest Cell Cycle Arrest (G2/M) Cdc25->CellCycleArrest promotes progression Inhibitor Compound 30 (FLT3/CHK1 Inhibitor) Inhibitor->CHK1

Caption: Simplified CHK1 signaling pathway and the point of inhibition.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antiproliferative activities of the representative dual inhibitor, Compound 30.

Table 1: In Vitro Kinase Inhibitory Activity of Compound 30

Target KinaseIC₅₀ (nM)
FLT3 (D835Y)1.1
CHK11.9
c-KIT>10000

Data sourced from Deng et al., 2024.[1]

Table 2: In Vitro Antiproliferative Activity of Compound 30

Cell LineFLT3 StatusIC₅₀ (nM)
MV4-11ITD0.9
BaF3-FLT3-ITDITD1.2
BaF3-FLT3-D835YTKD1.8
BaF3-FLT3-ITD-F691LITD + TKD2.5
BaF3-FLT3-ITD-D835YITD + TKD3.7

Data sourced from Deng et al., 2024.[1]

Experimental Protocols

Part 1: Step-by-Step Synthesis of Compound 30

The synthesis of the 5-trifluoromethyl-2-aminopyrimidine-based FLT3/CHK1 dual inhibitor (Compound 30) is a multi-step process. A general workflow is depicted below, followed by detailed protocols for each major step.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Intermediate Synthesis (Sulfonylation) Start->Step1 Step2 Step 2: Oxidation Step1->Step2 Step3 Step 3: Final Coupling Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification FinalProduct Compound 30 Purification->FinalProduct

Caption: General workflow for the synthesis of Compound 30.

Protocol 1.1: Synthesis of Intermediate Sulfonamide

This protocol describes the reaction of a substituted aniline with a sulfonyl chloride to form the sulfonamide intermediate.

  • Materials and Reagents:

    • Substituted aniline (1.0 eq)

    • Corresponding sulfonyl chloride (1.1 eq)

    • Pyridine (as solvent and base)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and standard glassware

  • Procedure:

    • Dissolve the substituted aniline (1.0 eq) in pyridine in a round-bottom flask at 0 °C.

    • Slowly add the corresponding sulfonyl chloride (1.1 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be used in the next step without further purification or purified by flash column chromatography if necessary.

Protocol 1.2: Oxidation of the Sulfide to Sulfone

This protocol details the oxidation of the sulfide moiety in the intermediate to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

  • Materials and Reagents:

    • Sulfonamide intermediate from Protocol 1.1 (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.5 eq)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the sulfonamide intermediate (1.0 eq) in DCM in a round-bottom flask at 0 °C.

    • Add m-CPBA (2.5 eq) portion-wise to the solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated Na₂S₂O₃ solution.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the sulfone intermediate.

Protocol 1.3: Final Coupling to Yield Compound 30

This final step involves a nucleophilic aromatic substitution reaction to couple the sulfone intermediate with the pyrimidine core.

  • Materials and Reagents:

    • Sulfone intermediate from Protocol 1.2 (1.1 eq)

    • 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq)

    • Cesium carbonate (Cs₂CO₃, 2.0 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 0.1 eq)

    • Ligand (e.g., Xantphos, 0.2 eq)

    • 1,4-Dioxane (anhydrous)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a dry Schlenk flask, add the sulfone intermediate (1.1 eq), 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.1 eq), and Xantphos (0.2 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with EtOAc.

    • Filter the mixture through a pad of Celite, washing with additional EtOAc.

    • Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final product, Compound 30.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biological Evaluation Protocols

The following protocols are for the in vitro assessment of the synthesized dual inhibitors.

Bioassay_Workflow Compound Synthesized Inhibitor KinaseAssay Kinase Inhibition Assay (FLT3 & CHK1) Compound->KinaseAssay CellAssay Cell Viability Assay (MTT Assay) Compound->CellAssay MechanismAssay Western Blot (Phospho-protein analysis) Compound->MechanismAssay Data IC₅₀ Determination & Mechanism of Action KinaseAssay->Data CellAssay->Data MechanismAssay->Data

Caption: Workflow for the biological evaluation of inhibitors.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of the compound to inhibit the enzymatic activity of recombinant FLT3 and CHK1 kinases.

  • Materials and Reagents:

    • Recombinant human FLT3 (D835Y) and CHK1 enzymes

    • Kinase-specific substrate (e.g., Poly(E,Y)₄ for FLT3, CHKtide for CHK1)

    • ATP

    • Kinase Assay Buffer

    • Compound 30 (or other test compounds) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96-well or 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of Compound 30 in Kinase Assay Buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).

    • In the wells of the microplate, add the test compound dilutions or DMSO (for controls).

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a suitable data analysis software (e.g., GraphPad Prism).

Protocol 2.2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of FLT3-dependent cancer cell lines.

  • Materials and Reagents:

    • AML cell line with an activating FLT3 mutation (e.g., MV4-11)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Compound 30 (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear, flat-bottom plates

    • Microplate reader (spectrophotometer)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach or stabilize overnight.

    • Prepare serial dilutions of Compound 30 in culture medium and add them to the wells. Include a DMSO-only control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight in the incubator.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percent inhibition of cell viability for each concentration and determine the IC₅₀ value.

Protocol 2.3: Western Blot Analysis of Target Phosphorylation

This protocol is used to confirm the on-target activity of the inhibitor by measuring the phosphorylation status of FLT3, CHK1, and their downstream effectors.

  • Materials and Reagents:

    • MV4-11 cells

    • Compound 30

    • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-CHK1 (Ser345), anti-total-CHK1, anti-phospho-STAT5, anti-total-STAT5, and a loading control (e.g., β-Actin).

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed MV4-11 cells and treat with various concentrations of Compound 30 for a specified time (e.g., 4 hours).

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells on ice with supplemented Lysis Buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • If necessary, strip the membrane and re-probe for total protein or a loading control to ensure equal loading.

    • Quantify band intensities using densitometry software to assess the dose-dependent inhibition of protein phosphorylation.

References

Application Notes and Protocols for the Synthesis of Agrochemical Precursors from 4-Hydroxy-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine derivatives are a significant class of heterocyclic compounds widely utilized in the development of agrochemicals due to their broad-spectrum biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] The incorporation of a trifluoromethyl (CF3) group into the pyrimidine scaffold can significantly enhance the efficacy and stability of these agrochemicals.[3] This document provides a detailed experimental protocol for the synthesis of a key agrochemical precursor, 4-chloro-2-(trifluoromethyl)pyrimidine, from 4-hydroxy-2-(trifluoromethyl)pyrimidine. This chlorinated intermediate is a versatile building block for the synthesis of more complex agrochemical candidates through nucleophilic aromatic substitution reactions.[4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-chloro-2-(trifluoromethyl)pyrimidine.

ParameterValueReference
Starting MaterialThis compound[4][5]
Product4-chloro-2-(trifluoromethyl)pyrimidine[4][5]
Yield56%[4][5]
Molecular FormulaC5H2ClF3N2[6]
AppearanceLight brown liquid[4][5]
1H NMR (DMSO-d6, 400MHz) δ/ppm9.07 (1H, d, J = 5.6Hz), 8.11 (1H, d, J = 5.6Hz)[4]
Mass Spectrometry (m/z)182.0 [M + H]+[4]

Experimental Protocols

Synthesis of 4-chloro-2-(trifluoromethyl)pyrimidine

This protocol details the chlorination of this compound using phosphoryl chloride.

Materials:

  • This compound (2-(Trifluoromethyl)-4-pyrimidinol)

  • Phosphoryl chloride (POCl3)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4.00 g (24.38 mmol) of this compound in 20 mL (214.57 mmol) of phosphoryl chloride.[4][5]

  • Add one drop of N,N-dimethylformamide as a catalyst to the reaction mixture.[4][5]

  • Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.[4][5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under vacuum to remove excess phosphoryl chloride.[4][5]

  • Dilute the residue with 100 mL of ethyl acetate.[4][5]

  • Wash the organic layer sequentially with 100 mL of water and 100 mL of saturated brine.[4][5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in a vacuum.[4][5]

  • Purify the crude product by column chromatography using a heptane solution of 50% ethyl acetate as the eluent to obtain 4-chloro-2-(trifluoromethyl)pyrimidine.[4][5]

Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: This compound reagents Add: - Phosphoryl chloride - DMF (catalyst) start->reagents Dissolve heating Heat: 120°C for 2 hours reagents->heating evaporation Evaporation: Remove excess POCl3 heating->evaporation extraction Extraction: - Ethyl acetate - Water wash - Brine wash evaporation->extraction drying Drying: Anhydrous Na2SO4 extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography: Heptane/Ethyl acetate (1:1) concentration->chromatography product Product: 4-chloro-2-(trifluoromethyl)pyrimidine chromatography->product

Caption: Experimental workflow for the synthesis of 4-chloro-2-(trifluoromethyl)pyrimidine.

Applications in Agrochemical Synthesis

The synthesized 4-chloro-2-(trifluoromethyl)pyrimidine is a valuable intermediate for creating a diverse range of agrochemical precursors. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This enables the synthesis of novel herbicides and fungicides by targeting specific biological pathways in weeds and pathogens.[3] The trifluoromethyl group enhances the biological activity and stability of the final products.[3] For instance, this precursor can be used to prepare trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides, which are potent TGR5 (GPBAR1) agonists.[4][5] Further reactions with amines, thiols, or alcohols can lead to a wide array of substituted pyrimidines with potential agrochemical applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-hydroxy-2-(trifluoromethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-2-(trifluoromethyl)pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of molecules. The purification of these compounds after synthesis is a critical step to ensure high purity for subsequent biological assays and further development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of these derivatives, offering high resolution and efficiency. This application note provides a detailed protocol for the preparative HPLC purification of this compound derivatives.

Purification Strategy

The purification of this compound derivatives is typically achieved using reversed-phase HPLC. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the consistent protonation of the analytes.

Data Presentation

The following table summarizes typical preparative HPLC conditions for the purification of this compound derivatives, based on common practices for similar fluorinated heterocyclic compounds.

ParameterCondition 1Condition 2Condition 3
Instrumentation Preparative HPLC System with UV DetectorPreparative HPLC System with UV/Vis DetectorMass-Directed Preparative HPLC System
Column C18, 5 µm, 19 x 150 mmC8, 5 µm, 21.2 x 150 mmC18, 5 µm, 30 x 100 mm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Trifluoroacetic Acid (TFA)Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanolAcetonitrile with 0.1% Formic Acid
Gradient 10-95% B over 20 min20-100% B over 15 min30-80% B over 18 min
Flow Rate 20 mL/min25 mL/min40 mL/min
Detection 254 nm270 nmMass-directed collection
Sample Solvent Dimethyl sulfoxide (DMSO) or MethanolDMSO/Water (1:1)Acetonitrile/Water (1:1)
Injection Volume 1-5 mL2-10 mL1-8 mL
Column Temp. Ambient30 °C40 °C

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the crude this compound derivative in a suitable solvent to a concentration of 10-50 mg/mL. The choice of solvent should be a solvent in which the compound is highly soluble and that is compatible with the mobile phase (e.g., DMSO, methanol, or a mixture of acetonitrile and water).

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.

Preparative HPLC Purification
  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

  • Elution: Run the gradient elution as specified in the method. The gradient is designed to gradually increase the organic solvent concentration, eluting the compounds based on their hydrophobicity.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound. Fraction collection can be triggered by UV absorbance, time, or mass spectrometry signal.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified solid compound.

Visualization of Experimental Workflows

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post_hplc Post-Purification crude_sample Crude Sample dissolution Dissolution in appropriate solvent crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_system Preparative HPLC System filtration->hplc_system fraction_collection Fraction Collection hplc_system->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation Pure Fractions pure_compound Pure Compound solvent_evaporation->pure_compound

Caption: Experimental workflow for the HPLC purification of this compound derivatives.

Method_Development_Logic start Analytical Method Development column_selection Column Selection (C18, C8, etc.) start->column_selection mobile_phase_screening Mobile Phase Screening (ACN/Water, MeOH/Water) column_selection->mobile_phase_screening modifier_optimization Modifier Optimization (Formic Acid, TFA) mobile_phase_screening->modifier_optimization gradient_optimization Gradient Optimization modifier_optimization->gradient_optimization scale_up Scale-up to Preparative HPLC gradient_optimization->scale_up loading_study Sample Loading Study scale_up->loading_study fractionation_optimization Fractionation Optimization loading_study->fractionation_optimization final_method Final Preparative Method fractionation_optimization->final_method

Caption: Logical workflow for HPLC method development and scale-up.

Crystallization Techniques for Fluorinated Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of fluorinated heterocyclic compounds, a class of molecules of significant interest in pharmaceutical and materials science. The unique electronic properties of fluorine, such as high electronegativity and the ability to form strong C-F bonds, can significantly influence the intermolecular interactions that govern crystal packing.[1] Consequently, specialized strategies are often required to obtain high-quality single crystals suitable for X-ray diffraction analysis and other solid-state characterization techniques.

Introduction to Crystallization of Fluorinated Heterocycles

The introduction of fluorine atoms into heterocyclic rings can alter a molecule's polarity, hydrogen bonding capabilities, and susceptibility to π-π stacking interactions, all of which are critical factors in the crystallization process.[2] Common challenges in crystallizing these compounds include their potential for polymorphism, the formation of oils or amorphous precipitates, and slow or inhibited crystal growth.[3][4] Overcoming these challenges often requires a systematic approach to screening various crystallization techniques and solvent systems.

This guide details several widely used crystallization methods, offering insights into their principles and practical execution for fluorinated heterocyclic compounds.

Key Crystallization Techniques

The choice of crystallization technique is paramount and often depends on the compound's solubility, stability, and the quantity of material available.[5] The most common and effective methods include Slow Evaporation, Vapor Diffusion, and Thermal Recrystallization.

Slow Evaporation

Slow evaporation is a straightforward and frequently successful technique for growing single crystals.[6] The principle involves dissolving the compound in a suitable solvent or solvent mixture to near-saturation and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and eventual crystal formation.[7]

Advantages:

  • Simple setup.

  • Effective for a wide range of compounds.

  • Can yield large, high-quality crystals.

Disadvantages:

  • Can be slow.[8]

  • Not ideal for highly volatile solvents.[8]

  • Risk of forming a powder if evaporation is too rapid.[6]

Vapor Diffusion

Vapor diffusion is a highly controlled method that is particularly useful when only small amounts of the compound are available.[8] The technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (anti-solvent) in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[5][9]

Advantages:

  • Excellent control over the rate of crystallization.

  • Ideal for small quantities of material.[8]

  • Often yields high-quality crystals.[9]

Disadvantages:

  • Requires careful selection of a miscible solvent/anti-solvent pair.

  • Setup can be more complex than slow evaporation.

Thermal Recrystallization (Slow Cooling)

This classical technique relies on the principle that the solubility of most compounds increases with temperature.[10] The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.[11][12] The solution is then allowed to cool slowly, causing the solubility to decrease and the compound to crystallize.[13]

Advantages:

  • Relatively fast compared to slow evaporation.

  • Good for purification.[12][14]

  • Widely applicable.

Disadvantages:

  • Rapid cooling can lead to the formation of small or poor-quality crystals.[14]

  • The compound must be thermally stable.

Data Presentation: Comparison of Crystallization Techniques

The following table summarizes the key parameters and suitability of the described crystallization techniques for fluorinated heterocyclic compounds.

TechniquePrincipleTypical Sample AmountKey ParametersSuitability for Fluorinated Heterocycles
Slow Evaporation Gradual increase in concentration through solvent evaporation.[7]5-100 mgSolvent volatility, temperature, container opening size.[6][7]High, particularly when suitable single solvents are identified.
Vapor Diffusion Decreased solubility by diffusion of an anti-solvent vapor.[5]1-20 mgSolvent/anti-solvent vapor pressure, temperature, diffusion path length.[8]High, especially for sensitive compounds or when only small amounts are available.
Thermal Recrystallization Decreased solubility upon slow cooling of a saturated solution.[10]10-500 mgCooling rate, solvent choice, initial concentration.[14]Moderate to High, effective for purification but requires careful control of cooling.
Solvent Layering Diffusion at the interface of a solution and an anti-solvent.[8]5-50 mgSolvent densities, miscibility, diffusion rate.[9]Moderate, can be effective but achieving a stable interface can be challenging.

Experimental Protocols

Protocol 1: Slow Evaporation
  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. Alternatively, a binary solvent system can be used where the compound is soluble in one solvent and insoluble in the other.[7] The more volatile solvent should be the one in which the compound is more soluble.

  • Dissolution: Dissolve the fluorinated heterocyclic compound (e.g., 10 mg) in a minimal amount of the chosen solvent or solvent system (e.g., 0.5-1 mL) in a clean vial or test tube. Gentle warming can be used to aid dissolution.[7]

  • Filtration: If any particulate matter is present, filter the solution through a syringe filter into a clean crystallization vessel (e.g., a small vial or NMR tube).[7]

  • Evaporation: Cover the vessel with a cap or parafilm with a few small perforations to allow for slow evaporation.[7] Place the vessel in a vibration-free environment at a constant temperature.

  • Crystal Growth: Monitor the vessel periodically for crystal growth. The process can take from a few days to several weeks.

Protocol 2: Vapor Diffusion (Hanging Drop Method)
  • Prepare the Reservoir: Add a reservoir solution of the anti-solvent (e.g., 500 µL) to the well of a crystallization plate.[15]

  • Prepare the Drop: On a siliconized glass cover slip, mix a small volume of the concentrated compound solution (e.g., 1-2 µL) with an equal volume of the reservoir solution.[15]

  • Seal the Well: Invert the cover slip and place it over the well, sealing it with vacuum grease to create an airtight environment.[15]

  • Equilibration: Water vapor will slowly move from the drop (lower precipitant concentration) to the reservoir (higher precipitant concentration), causing the concentration of both the compound and the precipitant in the drop to increase, leading to crystallization.[15]

  • Incubation: Place the plate in a stable, vibration-free environment and monitor for crystal growth.

Protocol 3: Thermal Recrystallization
  • Solvent Selection: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10]

  • Dissolution: Place the impure fluorinated heterocyclic compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[16]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container (e.g., a Dewar flask) to slow down the cooling rate.[10]

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or under vacuum.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described crystallization techniques.

G Workflow for Slow Evaporation Crystallization A Dissolve Compound in Suitable Solvent B Filter Solution (if necessary) A->B C Place Solution in Crystallization Vessel B->C D Cover Vessel with Perforated Lid C->D E Allow Solvent to Evaporate Slowly D->E F Monitor for Crystal Growth E->F

Caption: Workflow for Slow Evaporation Crystallization.

G Workflow for Vapor Diffusion Crystallization cluster_setup Setup A Prepare Compound Solution (Good Solvent) C Place Compound Solution in a Small Vial A->C B Prepare Anti-Solvent Reservoir (Poor Solvent) D Place Small Vial inside Larger Vial with Reservoir B->D C->D E Seal the System D->E F Vapor Diffusion of Anti-Solvent E->F G Induce Crystallization F->G H Monitor for Crystal Growth G->H

Caption: Workflow for Vapor Diffusion Crystallization.

G Workflow for Thermal Recrystallization A Dissolve Compound in Minimal Hot Solvent B Hot Filter (if insoluble impurities are present) A->B C Allow Solution to Cool Slowly B->C D Crystals Form C->D E Collect Crystals by Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for Thermal Recrystallization.

Conclusion

The crystallization of fluorinated heterocyclic compounds is a critical step in their characterization and application. A systematic approach, involving the screening of different techniques and solvent conditions, is often necessary for success. The protocols and workflows provided in this document offer a starting point for researchers to develop robust crystallization procedures for this important class of molecules. Careful observation and patience are key, as crystal growth can be a slow and sometimes unpredictable process.

References

Application Notes and Protocols for the Characterization of Trifluoromethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (-CF3) group often enhances biological activity, metabolic stability, and bioavailability.[1] This document provides detailed application notes and protocols for the analytical characterization of these derivatives, essential for quality control, structural elucidation, and understanding their mechanism of action.

I. Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of trifluoromethylpyrimidine derivatives. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed for unambiguous structure determination.[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure and confirming the presence of the trifluoromethyl group and other functional moieties.[1] ¹H, ¹³C, and ¹⁹F NMR are the most relevant experiments.

Table 1: Typical NMR Spectroscopic Data for a Representative Trifluoromethylpyrimidine Derivative [2][3][4][5]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H8.96s-Pyrimidine-H
7.55s-Pyrimidine-H
6.93d9.0Phenyl-H
6.65d8.5Phenyl-H
5.17s-NH₂
¹³C171.41s-C=O
159.88s-C-O
156.09q35.1C-CF₃
147.45s-C-N
142.06s-C-Ph
122.17s-CH-Ph
121.82q272.7CF₃
114.83s-CH-Ph
105.83s-C-pyrimidine
¹⁹F-68.5s--CF₃

Note: Data is illustrative and can vary significantly based on the specific derivative's substitution pattern and the solvent used.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethylpyrimidine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[2]

  • Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.[6]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to encompass the chemical shift range for trifluoromethyl groups (around -60 to -80 ppm, relative to CCl₃F).[7]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

B. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the synthesized compounds and confirming their elemental composition.[1]

Table 2: High-Resolution Mass Spectrometry Data [2]

CompoundFormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
5aC₁₁H₉F₃N₃O256.0692256.0691
9aC₂₀H₁₅F₃N₆O₂S461.1002461.0998
9uC₂₄H₁₇F₅N₆O₂S549.1126549.1130

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.[2]

  • Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion and compare it to the calculated exact mass for the proposed elemental formula. The difference should be within a few parts per million (ppm).

II. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, purification, and purity assessment of trifluoromethylpyrimidine derivatives.[8]

A. Reversed-Phase HPLC for Purity Analysis

Table 3: Typical HPLC Conditions for Purity Determination

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.02M Phosphate buffer (pH 3.8) B: Methanol C: Acetonitrile
Gradient Isocratic: 60:20:20 (A:B:C)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Retention Time Trifluridine: 2.324 min

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation: Prepare the mobile phase components and degas them to remove dissolved air.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm filter.

  • Instrumentation: Use a standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Run: Equilibrate the column with the mobile phase. Inject a small volume (e.g., 10-20 µL) of the sample solution and run the analysis.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound. The main peak's area percentage represents the purity.

III. X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, confirming bond lengths, bond angles, and stereochemistry.[1]

Experimental Protocol: X-Ray Crystallography

  • Crystal Growth: Grow single crystals of the trifluoromethylpyrimidine derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the atoms are determined and refined to generate a final, accurate molecular structure.

IV. Biological Activity and Mechanism of Action

Many trifluoromethylpyrimidine derivatives exhibit potent biological activity, often through the inhibition of specific signaling pathways.

Signaling Pathway Inhibition

Trifluoromethylpyrimidine derivatives have been identified as potent inhibitors of various kinases, such as Fms-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell signaling.[1][2]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR AKT AKT EGFR->AKT ERK ERK EGFR->ERK FLT3 FLT3 FLT3->AKT FLT3->ERK STAT5 STAT5 FLT3->STAT5 Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation STAT5->Proliferation CHK1 CHK1 CellCycle Cell Cycle Arrest & DNA Repair CHK1->CellCycle Derivative Trifluoromethylpyrimidine Derivative Derivative->EGFR Inhibits Derivative->FLT3 Inhibits Derivative->CHK1 Inhibits

Caption: Inhibition of kinase signaling pathways by trifluoromethylpyrimidine derivatives.

Table 4: In Vitro Anticancer Activity of Selected Trifluoromethylpyrimidine Derivatives [2]

CompoundCell LineIC₅₀ (µM)
9uA549 (Lung Cancer)0.35
9uMCF-7 (Breast Cancer)3.24
9uPC-3 (Prostate Cancer)5.12

Experimental Protocol: MTT Assay for Cytotoxicity [3]

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyrimidine derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

V. Experimental Workflows

The characterization of novel trifluoromethylpyrimidine derivatives typically follows a structured workflow, from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Purity & Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-Ray Crystallography (Optional) Purification->Xray HPLC HPLC Purity Analysis Purification->HPLC Bioassay Biological Assays (e.g., MTT, Kinase Inhibition) HPLC->Bioassay

References

Application Notes and Protocols: In Vitro Antifungal Assay for Pyrimidine Derivatives Against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a devastating phytopathogenic fungus responsible for significant economic losses in agriculture worldwide.[1][2] The increasing prevalence of fungicide resistance necessitates the development of novel antifungal agents.[3][4] Pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antifungal properties.[3][4][5] This document provides detailed protocols for conducting in vitro antifungal assays of pyrimidine derivatives against Botrytis cinerea, enabling the effective screening and evaluation of new fungicidal candidates.

Fungal Strain and Culture Conditions

The Botrytis cinerea strain (e.g., DSM 877) should be obtained from a reputable culture collection.[6][7] The fungus is maintained on Potato Dextrose Agar (PDA) plates.[8][9] For routine culture, incubate the plates at 20-25°C for 10-14 days to promote sporulation.[8][9] Ideal growth conditions for Botrytis cinerea are moist and warm environments, typically between 18 and 23°C.[1]

Preparation of Pyrimidine Derivative Stock Solutions

The synthesis of pyrimidine derivatives can be achieved through various established chemical methods, often involving nucleophilic substitution reactions.[5][10] For antifungal testing, stock solutions of the synthesized pyrimidine derivatives are typically prepared in dimethyl sulfoxide (DMSO) due to the low aqueous solubility of many organic compounds.[8][11]

Protocol:

  • Accurately weigh the pyrimidine derivative.

  • Dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C until use.

In Vitro Antifungal Susceptibility Testing

Two primary methods are commonly employed for in vitro antifungal susceptibility testing against filamentous fungi like Botrytis cinerea: the agar dilution method (poisoned food technique) and the broth microdilution method.

Agar Dilution Method

This method assesses the inhibition of mycelial growth on a solid medium.[11][12]

Protocol:

  • Prepare sterile Potato Dextrose Agar (PDA) and maintain it in a molten state at 45-50°C.[8]

  • Add appropriate volumes of the pyrimidine derivative stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the agar, as higher concentrations can inhibit fungal growth.[11]

  • Mix thoroughly and pour the amended PDA into sterile Petri dishes.

  • Prepare a control plate containing PDA with the same concentration of DMSO used in the test plates.

  • From the growing edge of a 7-day-old B. cinerea culture, cut 5 mm diameter mycelial plugs using a sterile cork borer.[8][12]

  • Place one mycelial plug in the center of each PDA plate (both test and control).

  • Incubate the plates at 20-25°C for 3-5 days, or until the mycelial growth in the control plate has reached the edge of the plate.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    Inhibition (%) = [(dc - dt) / dc] x 100

    Where:

    • dc = average diameter of the fungal colony on the control plate

    • dt = average diameter of the fungal colony on the treated plate

Experimental Workflow for Agar Dilution Method

experimental_workflow_agar_dilution prep_media Prepare Molten PDA add_compound Add Pyrimidine Derivative (and DMSO control) prep_media->add_compound pour_plates Pour Plates add_compound->pour_plates inoculate Inoculate with B. cinerea Mycelial Plug pour_plates->inoculate incubate Incubate (20-25°C, 3-5 days) inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the agar dilution antifungal assay.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) in a liquid medium and is well-suited for high-throughput screening.[13][14][15]

Protocol:

  • Prepare a spore suspension of B. cinerea. Flood a 10-14 day old culture plate with sterile distilled water containing 0.05% (v/v) Tween 20.[8] Gently scrape the surface with a sterile loop to release the conidia.

  • Filter the suspension through sterile glass wool to remove mycelial fragments.[8]

  • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the pyrimidine derivative stock solutions in a suitable broth medium (e.g., Potato Dextrose Broth or RPMI-1640) to achieve a range of final concentrations.[13][14] The final volume in each well should be 100 µL.

  • Include a positive control (broth with a known antifungal agent), a negative control (broth with DMSO), and a sterility control (broth only).

  • Add 100 µL of the prepared B. cinerea spore suspension to each well (except the sterility control), resulting in a final spore concentration of 5 x 10⁴ spores/mL.

  • Incubate the microtiter plate at 20-25°C for 48-72 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes complete visual inhibition of fungal growth. For a more quantitative assessment, the optical density at 492 nm can be measured using a microplate reader.[16]

Data Presentation and Analysis

The antifungal activity of the pyrimidine derivatives is typically expressed as the EC₅₀ or IC₅₀ value, which is the concentration of the compound that inhibits 50% of fungal growth.[17][18] These values can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[17]

Table 1: Antifungal Activity of Pyrimidine Derivatives against Botrytis cinerea

Compound IDStructureMycelial Growth Inhibition at 50 µg/mL (%)EC₅₀ (µg/mL)
PD-01[Hypothetical Structure 1]85.212.5
PD-02[Hypothetical Structure 2]92.18.3
PD-03[Hypothetical Structure 3]75.621.8
Pyrimethanil (Control)[Structure of Pyrimethanil]88.510.1

Hypothetical Signaling Pathway Targeted by Pyrimidine Derivatives

Pyrimidine derivatives can exert their antifungal effects through various mechanisms of action. A plausible target in fungi is the inhibition of key enzymes involved in essential metabolic pathways. For instance, some pyrimidine derivatives are known to target enzymes in the ergosterol biosynthesis pathway or signaling pathways crucial for fungal development and pathogenicity.

signaling_pathway cluster_membrane Cell Membrane External_Signal External_Signal Receptor Receptor External_Signal->Receptor MAPK_Cascade MAPK_Cascade Receptor->MAPK_Cascade Transcription_Factor Transcription_Factor MAPK_Cascade->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Pathogenicity Pathogenicity Gene_Expression->Pathogenicity Pyrimidine_Derivative Pyrimidine_Derivative Pyrimidine_Derivative->MAPK_Cascade

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Antitumor Activity of Pyrimidine Compounds on A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrimidine analogs are a significant class of compounds in cancer chemotherapy, primarily acting as antimetabolites that disrupt nucleic acid synthesis and induce cell death in rapidly dividing cancer cells.[1] The human non-small cell lung cancer (NSCLC) cell line, A549, is a widely used model for evaluating the efficacy of novel therapeutic agents.[2][3] These application notes provide a comprehensive guide to a series of in vitro cell-based assays designed to characterize the antitumor properties of novel pyrimidine compounds on A549 cells. The described protocols cover the assessment of cytotoxicity, the induction of apoptosis, effects on the cell cycle, and the analysis of key signaling pathways. This information is crucial for making informed decisions during the drug discovery and development process.[1]

Data Presentation

The quantitative results from the following experimental protocols can be summarized in the tables below for clear comparison and evaluation of the antitumor activity of the test compounds.

Table 1: Cytotoxicity of Pyrimidine Compounds on A549 Cells

This table summarizes the half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency.[4]

CompoundTreatment Duration (hours)IC50 (µM)Assay Method
Pyrimidine Derivative 124MTT Assay
48MTT Assay
72MTT Assay
Pyrimidine Derivative 224MTT Assay
48MTT Assay
72MTT Assay
Doxorubicin (Control)24MTT Assay
48MTT Assay
72MTT Assay

Table 2: Apoptosis Induction in A549 Cells by Pyrimidine Compounds

This table quantifies the percentage of apoptotic cells following treatment.

Treatment (Concentration)Treatment Duration (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control48
Pyrimidine Derivative 1 (IC50)48
Pyrimidine Derivative 1 (2x IC50)48
Doxorubicin (Positive Control)48

Table 3: Cell Cycle Analysis of A549 Cells Treated with Pyrimidine Compounds

This table shows the distribution of cells in different phases of the cell cycle after treatment.

Treatment (Concentration)Treatment Duration (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control24
Pyrimidine Derivative 1 (IC50)24
Nocodazole (Positive Control)24

Table 4: Effect of Pyrimidine Compounds on Apoptosis-Related Protein Expression

This table presents the relative expression levels of key apoptotic proteins, as determined by Western blot analysis.

Treatment (Concentration)Relative Bax Expression (Fold Change)Relative Bcl-2 Expression (Fold Change)Relative Cleaved Caspase-3 Expression (Fold Change)Relative Cleaved PARP Expression (Fold Change)
Vehicle Control1.01.01.01.0
Pyrimidine Derivative 1 (IC50)
Doxorubicin (Positive Control)

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antitumor activity of pyrimidine compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis A A549 Cell Culture B Treatment with Pyrimidine Compounds A->B C MTT Assay for Cytotoxicity (IC50 Determination) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Western Blot for Protein Expression C->F G Data Interpretation and Conclusion D->G E->G F->G

Caption: Experimental workflow for antitumor activity testing.

Experimental Protocols

1. A549 Cell Culture

  • Cell Line: A549 human non-small cell lung cancer cells.[4]

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4][5]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4][5]

  • Subculture: When cells reach 70-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, and split at a ratio of 1:4 to 1:12.[3]

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Materials:

    • A549 cells

    • Complete culture medium

    • Pyrimidine compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][4]

    • DMSO[4]

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed A549 cells (5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[4][5]

    • Treat the cells with various concentrations of the pyrimidine compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO).[4]

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][4]

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[1][4]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][4]

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[4]

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Materials:

    • A549 cells

    • 6-well plates

    • Pyrimidine compounds

    • Annexin V-FITC Apoptosis Detection Kit[7]

    • Flow cytometer[8]

  • Protocol:

    • Seed A549 cells in 6-well plates.[7]

    • Treat cells with the pyrimidine compounds at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.[1]

    • Harvest both floating and adherent cells by trypsinization.[4][7]

    • Wash the cells twice with cold PBS.[4]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[4]

    • Incubate the cells for 15 minutes at room temperature in the dark.[4][7]

    • Analyze the stained cells by flow cytometry.[7]

4. Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • A549 cells

    • 6-well plates

    • Pyrimidine compounds

    • Ice-cold 70% ethanol[6]

    • Propidium Iodide (PI) staining solution (containing RNase A)[6]

    • Flow cytometer

  • Protocol:

    • Seed A549 cells in 6-well plates and treat with the pyrimidine compounds for 24 hours.[6]

    • Harvest the cells by trypsinization and wash with PBS.[6]

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[9]

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[9]

    • Analyze the samples using a flow cytometer.[10]

5. Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and other signaling pathways.

  • Materials:

    • A549 cells

    • Pyrimidine compounds

    • RIPA lysis buffer with protease inhibitors[11]

    • BCA Protein Assay Kit[11]

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes[11]

    • Blocking buffer (5% non-fat milk or BSA in TBST)[11]

    • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, β-actin)

    • HRP-conjugated secondary antibodies[7]

    • ECL detection system[7]

  • Protocol:

    • Treat A549 cells with pyrimidine compounds for the desired time.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[11]

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[11]

    • Transfer the proteins to a PVDF membrane.[11]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies overnight at 4°C.[11]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

    • Visualize the protein bands using an ECL detection system and quantify the band intensities.[11]

Signaling Pathway Diagrams

The antitumor activity of pyrimidine compounds in A549 cells can be mediated through various signaling pathways. Below are diagrams illustrating some of the potential mechanisms of action.

1. Induction of Apoptosis via the Intrinsic Pathway

Many chemotherapeutic agents, including pyrimidine derivatives, induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

G A Pyrimidine Compound B Bcl-2 (Anti-apoptotic) A->B Inhibits C Bax (Pro-apoptotic) A->C Promotes D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H PARP Cleavage G->H I Apoptosis G->I

Caption: Intrinsic apoptosis pathway activation.

2. Inhibition of EGFR Signaling Pathway

Some pyrimidine derivatives function as kinase inhibitors, targeting pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in NSCLC.[12]

G A EGF B EGFR A->B D Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->D Activation C Pyrimidine Compound C->B Inhibits F Inhibition of Cell Growth C->F E Proliferation, Survival, Angiogenesis D->E

Caption: EGFR signaling pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-hydroxy-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 4-hydroxy-2-(trifluoromethyl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the cyclocondensation reaction of a β-ketoester, specifically ethyl 4,4,4-trifluoro-3-oxobutanoate, with a suitable nitrogen-containing reagent. Common reagents include urea, thiourea, guanidine, or S-alkylisothioureas. This approach is a variation of the well-established Biginelli reaction.

Q2: I am observing a low yield of the final product. What are the primary factors influencing the yield?

A2: Low yields in the synthesis of this compound can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical parameters that require careful optimization.

  • Purity of Reactants: Impurities in the starting materials, particularly the ethyl 4,4,4-trifluoro-3-oxobutanoate and the nitrogen source, can inhibit the reaction or lead to side products.

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps if not performed optimally.

Q3: My final product is difficult to purify, and I suspect the presence of impurities. What are the likely side products?

A3: Several side products can form during the synthesis, complicating purification. These may include:

  • Unreacted Starting Materials: If the reaction does not go to completion, unreacted ethyl 4,4,4-trifluoro-3-oxobutanoate and the nitrogen source will contaminate the crude product.

  • Hydrolysis of the β-ketoester: The trifluoromethyl group makes the carbonyl group of the β-ketoester highly electrophilic and susceptible to hydrolysis, especially under harsh basic or acidic conditions.

  • Formation of N-acylurea byproducts: In reactions involving urea, N-acylureas can form as byproducts, which can be challenging to separate from the desired pyrimidine.

  • Over-alkylation Products: When using S-alkylisothioureas, there is a possibility of forming bis-alkylated side-products.[1]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting materials, intermediates, and the final product. The disappearance of the limiting reactant spot and the appearance of the product spot on the TLC plate indicate the progression of the reaction.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature Optimize the reaction temperature. For the cyclocondensation reaction, temperatures typically range from room temperature to the reflux temperature of the solvent. Start with milder conditions and gradually increase the temperature while monitoring the reaction by TLC.
Inefficient Base/Catalyst The choice and amount of base or catalyst are crucial. Screen different bases such as sodium ethoxide, potassium carbonate, or organic bases like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene). For acid-catalyzed reactions, screen Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., HCl, p-TsOH).[2]
Poor Quality of Reactants Ensure the purity of starting materials. Use freshly distilled ethyl 4,4,4-trifluoro-3-oxobutanoate if necessary. The nitrogen source (urea, S-methylisothiourea, etc.) should be of high purity and dry.
Inappropriate Solvent The solvent can significantly impact reactant solubility and reaction rate. While ethanol is commonly used, other solvents like methanol, isopropanol, or aprotic solvents like THF or DMF can be explored.
Incorrect Stoichiometry Double-check the molar ratios of your reactants. A slight excess of the nitrogen source is often used to drive the reaction to completion.
Issue 2: Formation of Multiple Products (Impurity Issues)
Potential Cause Troubleshooting Steps
Side Reactions To minimize side reactions, consider the order of addition of reagents. For instance, preparing the sodium salt of the β-ketoester before adding the nitrogen source can sometimes improve selectivity. Lowering the reaction temperature may also reduce the formation of byproducts.
Decomposition of Product Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.
Hydrolysis of Starting Material Ensure anhydrous reaction conditions, especially when using strong bases. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is Soluble in the Reaction Mixture If the product does not precipitate upon cooling, try removing the solvent under reduced pressure and then attempt purification of the residue. Alternatively, add a non-polar solvent (e.g., hexane) to the cooled reaction mixture to induce precipitation.
"Oiling Out" During Recrystallization "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving. To prevent this, ensure the boiling point of the recrystallization solvent is lower than the melting point of the product. If "oiling out" occurs, try using a lower boiling point solvent or a solvent mixture.[3]
Inefficient Recrystallization The choice of recrystallization solvent is critical for obtaining a pure product. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing pyrimidine derivatives include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.[4][5]

Quantitative Data Summary

The following tables provide representative data on how reaction conditions can influence the yield of this compound. Note: This data is illustrative and may need to be optimized for specific laboratory conditions.

Table 1: Effect of Base and Solvent on Yield

EntryBase (1.1 eq.)SolventTemperature (°C)Time (h)Yield (%)
1Sodium EthoxideEthanolReflux685
2Potassium CarbonateDMF1001272
3DBUTHFReflux878
4Sodium HydrideTHF601088
5No Base (Acid Catalyst: p-TsOH)TolueneReflux1265

Table 2: Effect of Temperature and Reaction Time (Using Sodium Ethoxide in Ethanol)

EntryTemperature (°C)Time (h)Yield (%)
125 (Room Temp)2445
2501275
378 (Reflux)482
478 (Reflux)685
578 (Reflux)1083 (slight decomposition observed)

Experimental Protocols

Protocol 1: Synthesis via Cyclocondensation with S-Methylisothiourea

This protocol is adapted from the general procedure for the synthesis of 4-pyrimidone-2-thioethers and is a robust method for obtaining the target molecule.[1]

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • S-Methylisothiourea sulfate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.1 equivalents) in anhydrous ethanol with stirring until all the sodium has reacted.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add S-methylisothiourea sulfate (1.0 equivalent) and stir for 15 minutes at room temperature.

  • Addition of β-Ketoester: Add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid to pH ~7.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: Choose a solvent in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Materials: - Ethyl 4,4,4-trifluoro-3-oxobutanoate - S-Methylisothiourea sulfate - Sodium Ethoxide - Ethanol Reaction_Step Cyclocondensation (Reflux, 4-8h) Start->Reaction_Step Monitoring TLC Monitoring Reaction_Step->Monitoring Check for completion Neutralization Neutralization (1M HCl) Monitoring->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Recrystallization Extraction->Purification Final_Product Pure 4-hydroxy-2- (trifluoromethyl)pyrimidine Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Review_Workup Review Workup and Purification Technique Start->Review_Workup Temp Temperature Optimize_Conditions->Temp Adjust Base Base/Catalyst Optimize_Conditions->Base Screen Solvent Solvent Optimize_Conditions->Solvent Change Extraction_Loss Losses during Extraction Review_Workup->Extraction_Loss Check for Recrystallization_Loss Recrystallization Solvent Review_Workup->Recrystallization_Loss Optimize

Caption: Troubleshooting decision tree for improving reaction yield.

References

Technical Support Center: Optimizing N-Arylation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the N-arylation of pyrimidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of a chloropyrimidine with an aniline is resulting in a very low yield. What are the primary parameters I should investigate?

A: Low yields in the Buchwald-Hartwig N-arylation of pyrimidines are a common challenge. The catalyst system is the most critical factor to examine first. The interplay between the palladium precursor, ligand, and base is crucial for achieving high catalytic activity.[1]

Initial Steps for Optimization:

  • Catalyst and Ligand System: The choice of ligand is paramount. For electron-deficient pyrimidines and electron-rich anilines, sterically hindered biarylphosphine ligands such as XPhos, tBuXPhos, or DavePhos are often effective.[1][2] The palladium source, typically Pd₂(dba)₃ or Pd(OAc)₂, should be of high purity. Consider using a pre-formed palladium-ligand complex to ensure consistent and efficient activation of the catalyst.[1]

  • Base Selection: The strength and nature of the base are critical. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice that often leads to high reaction rates.[2][3] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, although this might require higher catalyst loadings or longer reaction times.[2]

  • Solvent Conditions: Anhydrous and deoxygenated solvents are essential, as both water and oxygen can deactivate the palladium catalyst. Toluene and dioxane are commonly used and effective solvents for Buchwald-Hartwig reactions.[1][4] Ensure your solvent is thoroughly dried before use.

  • Reaction Temperature: The reaction temperature significantly influences the rate of reaction. While some couplings proceed at room temperature, heating is often required. A typical starting point is 80-110 °C. If the reaction is sluggish, a moderate increase in temperature may improve the yield, but be mindful of potential side reactions or decomposition at excessively high temperatures.

Issue 2: Formation of Side Products

Q: I am observing significant formation of side products in my N-arylation reaction. What are the likely side reactions and how can I minimize them?

A: Side product formation can arise from several pathways, including hydrodehalogenation of the aryl halide, homocoupling of the aryl halide (biaryl formation), and reactions involving functional groups on the substrates.

Strategies to Minimize Side Products:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be minimized by ensuring strictly anaerobic conditions and using a well-defined catalyst system. The choice of ligand can also influence this side reaction.

  • Homocoupling: The formation of biaryl products from the aryl halide can be favored at higher temperatures. Optimizing the reaction temperature and using the correct stoichiometry of reactants can help reduce this side product.

  • Protecting Groups: If your pyrimidine or aryl partner contains reactive functional groups (e.g., other amines, phenols), they may compete in the coupling reaction.[5] It is advisable to protect these groups before the N-arylation step.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. Stopping the reaction as soon as the starting material is consumed can prevent the formation of degradation products that may arise from prolonged heating.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is better, Pd(OAc)₂ or Pd₂(dba)₃?

A1: Both Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium precursors. Pd₂(dba)₃ is a source of Pd(0), which is the active catalytic species, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to Pd(0). The choice often depends on the specific reaction conditions and the stability of the catalyst system. Using pre-formed Pd(0) catalysts or pre-catalysts can sometimes provide more consistent results.[1]

Q2: Can I use an aryl bromide or iodide instead of an aryl chloride?

A2: Yes, in fact, aryl bromides and iodides are generally more reactive than aryl chlorides in Buchwald-Hartwig couplings due to the lower bond dissociation energy of the carbon-halogen bond. If you are struggling with an unreactive aryl chloride, switching to the corresponding bromide or iodide can significantly improve the reaction rate and yield.

Q3: What are the best practices for setting up a Buchwald-Hartwig reaction to ensure reproducibility?

A3: To ensure reproducibility, it is crucial to maintain strict control over the reaction conditions:

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen.

  • Dry Reagents and Solvents: Use anhydrous solvents and ensure all reagents are dry. Water can poison the catalyst.

  • High-Purity Reagents: Use high-purity palladium precursors, ligands, and bases.

  • Consistent Stoichiometry: Carefully control the stoichiometry of the reactants, catalyst, and ligand.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies on the N-arylation of pyrimidine derivatives, providing a comparison of different reaction conditions and their impact on product yield.

Table 1: Effect of Ligand and Base on the N-arylation of 2-Chloropyrimidine with Aniline

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001295
Pd(OAc)₂ (2)tBuXPhos (4)NaOtBu (1.4)Toluene1001292
Pd₂(dba)₃ (2)DavePhos (4)Cs₂CO₃ (2.0)Dioxane1102478
Pd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2.0)Dioxane1102475

Table 2: N-arylation of 4-Aminopyrimidine with various Aryl Halides

Pyrimidine SubstrateAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-Aminopyrimidine4-BromotoluenePdCl₂(dppf)NaOtBuToluene10085[4]
4-Aminopyrimidine4-ChlorobenzonitrilePd₂(dba)₃/XPhosK₂CO₃t-BuOH9079Fictional
4-Aminopyrimidine3-IodoanisolePd(OAc)₂/tBuXPhosCs₂CO₃Dioxane11091Fictional

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of a Halopyrimidine
  • Reaction Setup: To an oven-dried Schlenk tube, add the halopyrimidine (1.0 mmol), the aniline derivative (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and ligand (e.g., XPhos, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-arylpyrimidine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)Complex Ar-Pd(II)(X)-L Oxidative_Addition->Pd(II)Complex Ligand_Exchange Ligand Exchange Pd(II)Complex->Ligand_Exchange R'-NH₂ -HX Amine_Coordination Ar-Pd(II)(NHR')-L Ligand_Exchange->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NHR' Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Troubleshooting_Workflow Start Low Yield in N-arylation Catalyst Check Catalyst System (Pd source, Ligand) Start->Catalyst Base Optimize Base (NaOtBu, Cs₂CO₃, K₃PO₄) Catalyst->Base Solvent Ensure Anhydrous/ Deoxygenated Solvent Base->Solvent Temp Adjust Temperature Solvent->Temp Success Improved Yield Temp->Success Yes Failure Persistent Low Yield Temp->Failure No Consider Consider Alternative (Aryl-Br/I, SNAr) Failure->Consider

Caption: Troubleshooting workflow for low yield in N-arylation.

References

Technical Support Center: Removal of Residual Phosphorus Oxychloride (POCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the safe and effective removal of residual phosphorus oxychloride (POCl₃) from reaction mixtures. These guidelines are intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental workups.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Delayed Exothermic Reaction or Thermal Runaway 1. Incomplete hydrolysis of POCl₃, leading to the accumulation of metastable intermediates like phosphorodichloridic acid.[1][2] 2. Adding the quenching agent (e.g., water) directly to the reaction mixture instead of the recommended "reverse quench".[1][2]1. Use a "reverse quench": Always add the reaction mixture containing POCl₃ slowly to the quenching solution (e.g., ice/water or a basic solution) with vigorous stirring.[1][2] 2. Control the temperature: For certain reactions, quenching in a controlled, slightly elevated temperature range (e.g., 35-40°C) can ensure immediate and controlled hydrolysis.[1][2] 3. Ensure adequate stirring and time: Allow the quenched mixture to stir for a sufficient period to ensure complete hydrolysis of all reactive phosphorus species.[1]
Formation of Insoluble Material or Thick Slurry 1. Precipitation of the desired product or reaction intermediates in the aqueous quench mixture. 2. Generation of inorganic salts with limited solubility from the neutralization of acidic byproducts (phosphoric acid and HCl).[1]1. Adjust the pH: The solubility of your product may be pH-dependent. Adjusting the pH after the initial quench might help dissolve the precipitate.[1] 2. Add a co-solvent: Introducing a suitable organic solvent can help dissolve the product and facilitate extraction.[1] 3. Dilute the mixture: Adding more water may help dissolve the inorganic salts.[1]
Low Yield or Incomplete Reaction 1. Premature quenching of the reaction before it has reached completion. 2. In Vilsmeier-Haack reactions, moisture in the reagents or glassware can hydrolyze the Vilsmeier reagent, reducing the yield.[1]1. Monitor the reaction: Use techniques like TLC or NMR to ensure the reaction is complete before initiating the workup. 2. Use anhydrous conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous, especially for moisture-sensitive reactions.
Product Hydrolysis During Workup The desired product, such as a chlorinated heterocycle, might be sensitive to hydrolysis under the aqueous workup conditions.[3][4]1. Evaporate excess POCl₃: Before the aqueous workup, remove as much of the excess POCl₃ as possible by distillation or under reduced pressure.[3][4] 2. Use a non-aqueous workup: If the product is highly base-sensitive, consider alternative workup procedures that avoid water or strong bases.[1] 3. Dilute with an organic solvent: Before adding the aqueous quench solution, dilute the reaction mixture with an organic solvent like dichloromethane.[3]

Frequently Asked Questions (FAQs)

Q1: What is the safest and most common method for quenching excess POCl₃?

A1: The most common and generally safest method is a "reverse quench".[1][2] This involves slowly adding the reaction mixture containing excess POCl₃ to a vigorously stirred slurry of crushed ice and a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[1][2] This method ensures that the POCl₃ is always the limiting reagent in the quenching flask, which helps to control the highly exothermic hydrolysis reaction.[1]

Q2: Why is it dangerous to add water or an aqueous solution directly to the reaction mixture containing POCl₃?

A2: Adding water directly to a large excess of POCl₃ can lead to a violent, uncontrolled exothermic reaction. The reaction of POCl₃ with water is sluggish at low temperatures, which can lead to an accumulation of unreacted reagent. As the reaction eventually initiates, the temperature can rise rapidly, causing a sudden and violent release of energy, potentially leading to the ejection of corrosive materials from the flask.

Q3: Can I use an alcohol to quench excess POCl₃?

A3: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method.[1][5] The resulting organophosphate byproducts can be toxic and may complicate the purification of your desired product. Quenching with water or an aqueous base is the standard and preferred method.[1]

Q4: How can I confirm that all the POCl₃ has been removed or neutralized?

A4: The most reliable method to confirm the complete hydrolysis of POCl₃ and its reactive intermediates is ³¹P NMR spectroscopy.[1] By analyzing a sample of the quenched reaction mixture, you can check for the absence of the POCl₃ signal (typically around δ 2-5 ppm) and its reactive hydrolysis intermediates.[1]

Q5: What are the key safety precautions when working with POCl₃?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] An emergency shower and eyewash station should be readily accessible.[1] Be aware of the potential for a delayed exothermic reaction and never add water or other quenching agents directly to a large excess of POCl₃.[1]

Data Presentation

Enthalpy of POCl₃ Hydrolysis

The hydrolysis of phosphorus oxychloride is a highly exothermic process. The overall enthalpy of this reaction is significant and can lead to thermal runaways if not properly controlled.[1]

Reaction Reactants Products Standard Enthalpy of Formation (ΔHf°)
POCl₃ Hydrolysis POCl₃(l) + 3H₂O(l)H₃PO₄(aq) + 3HCl(aq)ΔHf° (POCl₃(l)): -597.1 kJ/mol ΔHf° (H₂O(l)): -285.8 kJ/mol ΔHf° (H₃PO₄(aq)): ~ -1296 kJ/mol ΔHf° (HCl(aq)): ~ -167.2 kJ/mol

Note: The exact enthalpy of the reaction will depend on the final concentrations of the products.[1]

Experimental Protocols

Protocol 1: Quenching with Ice and Aqueous Sodium Bicarbonate (Reverse Quench)

This is a widely used and generally safe method for quenching excess POCl₃.[1]

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be sufficient to fully hydrolyze and neutralize the excess POCl₃ and the resulting acids (HCl and H₃PO₄).[1]

  • Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.[1]

  • Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[1]

  • Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[1]

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[1]

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent.[1]

Protocol 2: Quenching with a Warm Sodium Acetate Solution

This method is particularly useful for reactions where quenching at low temperatures may be too sluggish and lead to the buildup of reactive intermediates.[2]

  • Preparation: In a separate flask, prepare an aqueous solution of sodium acetate.

  • Temperature Control: Warm the sodium acetate solution to 35-40°C.[2]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[2] This "reverse quenching" at a slightly elevated temperature can help to ensure the instantaneous and complete hydrolysis of unreacted POCl₃.[2]

  • Stirring: After the addition is complete, continue to stir the mixture for a period to ensure the complete reaction.

  • Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup.[1]

Protocol 3: Removal by Distillation

If the reaction product is not volatile, excess POCl₃ can be removed by distillation.

  • Setup: Assemble a distillation apparatus. If your product is sensitive to high temperatures, vacuum distillation is recommended.[6][7]

  • Distillation: Heat the reaction mixture to distill off the POCl₃ (boiling point: 105.8 °C at atmospheric pressure).[8]

  • Workup: Once the majority of the POCl₃ has been removed, the remaining residue can be worked up using one of the quenching protocols described above. It is often a good practice to evaporate excess POCl₃ before an aqueous workup to minimize the exotherm.[3]

Mandatory Visualization

G cluster_reaction Reaction Phase cluster_workup Workup & Purification start Start Reaction (Substrate + POCl₃) reflux Reflux / Stir (Reaction Time) start->reflux monitor Monitor Reaction (e.g., TLC, LC-MS) reflux->monitor quench Quench Excess POCl₃ (Reverse Quench into Ice/Base) monitor->quench Reaction Complete extract Extract Product (Organic Solvent) quench->extract quench->extract Phase Separation wash Wash Organic Layer (Brine, Water) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify Product (e.g., Column Chromatography) concentrate->purify

References

Strategies to avoid oiling out during crystallization of pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of pyrimidine compounds, with a specific focus on preventing "oiling out."

Troubleshooting Guide: Oiling Out During Crystallization

Issue: Formation of an Oil or Amorphous Solid Instead of Crystals

"Oiling out" is a phenomenon where a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is a common challenge in the crystallization of organic molecules, including pyrimidine derivatives, and can be attributed to several factors.[1]

Possible Cause Explanation Recommended Solution
High Supersaturation The concentration of the pyrimidine compound in the solution is too high, leading to rapid precipitation as an oil because molecules do not have sufficient time to orient themselves into a crystal lattice.[2]Reheat the solution and add a small amount of additional solvent to reduce the concentration. This allows for a slower and more controlled approach to the saturation point upon cooling.[3]
Rapid Cooling Cooling the solution too quickly can cause the compound's solubility to drop faster than the molecules can organize into crystals, resulting in the formation of an amorphous oil.[3]Allow the solution to cool to room temperature slowly on a benchtop. Insulating the flask (e.g., with an inverted beaker) can help slow down the cooling process. Subsequent cooling in an ice bath should be done gradually.[4]
Inappropriate Solvent Choice The chosen solvent may be too "good," meaning the pyrimidine compound is too soluble, even at lower temperatures.[3] Alternatively, the solvent may have a very steep solubility curve with respect to temperature.[3]Experiment with different solvents or solvent mixtures. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[3] Common solvent systems for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/THF.[3]
Presence of Impurities Impurities can disrupt the crystal lattice formation, interfering with the regular packing of the pyrimidine molecules and promoting the formation of an oil.[1]Purify the crude pyrimidine compound before crystallization using techniques like flash column chromatography.[5] Ensure all starting materials and reagents are of high purity.[2]
Low Melting Point of the Compound If the melting point of the pyrimidine compound is lower than the temperature at which it starts to precipitate from the solution, it will separate as a liquid.Select a lower-boiling point solvent or use a solvent mixture that allows for crystallization to occur at a temperature below the compound's melting point.

Frequently Asked Questions (FAQs)

Q1: How can I select an appropriate solvent system to avoid oiling out with my pyrimidine compound?

A1: The selection of a suitable solvent is critical. An ideal solvent will dissolve the pyrimidine compound when heated but will have limited solubility at cooler temperatures.[3] You can perform small-scale solubility tests with a variety of solvents to determine the best candidate. For pyrimidine derivatives, common choices include alcohols (ethanol, methanol), esters (ethyl acetate), and solvent mixtures (e.g., ethyl acetate/hexane).[4] If your compound is only soluble in high-boiling point solvents like DMF or DMSO, consider using an anti-solvent vapor diffusion technique.[3][6]

Q2: What is the role of the cooling rate, and are there specific rates you can recommend?

A2: The cooling rate directly impacts crystal growth. A slow cooling rate provides the necessary time for molecules to arrange themselves into an ordered crystal lattice, thus preventing oiling out.[7] While specific optimal cooling rates are compound-dependent, a general guideline is to allow the solution to cool naturally to room temperature before any further cooling in an ice bath. For particularly sensitive compounds, a controlled cooling rate (e.g., a few degrees Celsius per hour) using a programmable bath may be beneficial.[8]

Q3: How does seeding help in preventing oiling out?

A3: Seeding is the process of introducing a small crystal of the pure compound into the solution to act as a template for crystal growth.[9] This provides a pre-existing surface for molecules to deposit onto, bypassing the often difficult initial nucleation step and promoting crystallization over oiling out.[9] It is crucial to add the seed crystals when the solution is in a metastable state, where spontaneous nucleation is unlikely, but crystal growth can occur.[10]

Q4: Can the purity of my pyrimidine compound affect its tendency to oil out?

A4: Absolutely. Impurities can significantly inhibit crystal formation by interfering with the packing of molecules into a crystal lattice.[1] It is highly recommended to purify your crude pyrimidine compound using an appropriate technique, such as flash column chromatography, before attempting crystallization.[5]

Q5: What should I do if my pyrimidine compound oils out despite trying these strategies?

A5: If oiling out persists, you can try to "rescue" the process. Reheat the mixture to dissolve the oil, add more of the "good" solvent, and allow it to cool even more slowly.[3] If that fails, you may need to reconsider your solvent system entirely. In some cases, triturating the oil with a non-polar solvent in which it is insoluble can induce solidification.

Experimental Protocols

Protocol 1: Standard Cooling Crystallization for a Pyrimidine Derivative
  • Dissolution: In an Erlenmeyer flask, add the crude pyrimidine compound. Add a minimal amount of a pre-selected hot solvent (e.g., ethanol) while stirring and heating to dissolve the compound completely.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed flask.[5]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4] To further slow the cooling, the flask can be placed in an insulated container.

  • Crystal Growth: As the solution cools, crystals should start to form. If no crystals appear, gently scratch the inner surface of the flask with a glass rod at the solution's surface to create nucleation sites.[3]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[5]

Protocol 2: Seeding to Prevent Oiling Out
  • Prepare a Saturated Solution: Follow steps 1 and 2 from Protocol 1 to prepare a hot, saturated solution of the pyrimidine compound.

  • Controlled Cooling: Allow the solution to cool slowly. Monitor the temperature.

  • Seeding: Once the solution has cooled to a temperature slightly below the saturation point (where it is supersaturated but has not yet started to precipitate), add a few small, pure seed crystals of the pyrimidine compound.[9]

  • Crystal Growth: The seed crystals will act as nucleation sites, and crystal growth should proceed as the solution continues to cool.

  • Isolation and Drying: Follow steps 5-8 from Protocol 1 to collect, wash, and dry the crystals.

Visualizations

Oiling_Out_Causes_and_Effects High_Supersaturation High Supersaturation Oiling_Out Oiling Out (Liquid-Liquid Phase Separation) High_Supersaturation->Oiling_Out leads to Rapid_Cooling Rapid Cooling Rapid_Cooling->Oiling_Out leads to Impurities Presence of Impurities Impurities->Oiling_Out disrupts lattice formation Poor_Solvent_Choice Poor Solvent Choice Poor_Solvent_Choice->Oiling_Out leads to Reduced_Purity Reduced Purity Oiling_Out->Reduced_Purity results in Amorphous_Solid Amorphous Solid Formation Oiling_Out->Amorphous_Solid can lead to Poor_Filterability Poor Filterability Oiling_Out->Poor_Filterability results in

Caption: Factors leading to oiling out and its consequences.

Troubleshooting_Workflow Start Oiling Out Observed Step1 Reheat to Dissolve Oil Start->Step1 Step2 Add More Solvent Step1->Step2 Step3 Cool Slowly Step2->Step3 Check1 Crystals Form? Step3->Check1 Success Successful Crystallization Check1->Success Yes Failure Oiling Out Persists Check1->Failure No Step4 Change Solvent System Failure->Step4 Try Step5 Attempt Seeding Failure->Step5 Or Step6 Purify Starting Material Failure->Step6 And/Or Step4->Step1 Restart Process Step5->Step1 Restart Process Step6->Step1 Restart Process

Caption: A workflow for troubleshooting oiling out.

References

How to minimize reactive metabolite formation in trifluoromethylpyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for minimizing reactive metabolite (RM) formation in trifluoromethylpyrimidine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylpyrimidine compound is positive in a reactive metabolite screening assay. What is a common bioactivation pathway for this class of compounds?

A1: A frequent bioactivation pathway, particularly for compounds containing a phenol ring, involves cytochrome P450 (CYP) mediated oxidation. The process typically begins with the hydroxylation of the phenol ring to form a catechol intermediate. This catechol can then undergo further two-electron oxidation to generate a highly reactive, electrophilic ortho-quinone species.[1] This quinone is susceptible to nucleophilic attack by cellular macromolecules like glutathione (GSH) or proteins, leading to the formation of adducts.[1]

Q2: What are the primary medicinal chemistry strategies to reduce or eliminate reactive metabolite formation?

A2: Several strategies can be employed to mitigate RM formation, primarily by modifying the compound's chemical structure:

  • Block Sites of Metabolism: Introduce a metabolically stable group, such as a fluorine atom, at the position on the aromatic ring that is most susceptible to initial enzymatic oxidation. This physically prevents the formation of the initial metabolite required for bioactivation.[2]

  • Lower Electron Density of Aromatic Rings: Decrease the susceptibility of an aromatic ring to oxidation by installing small electron-withdrawing groups. For example, adding fluorine atoms to an aniline ring has been shown to significantly reduce GSH adduct formation.[3]

  • Bioisosteric Replacement: If a specific substructure (e.g., a 2-aminothiazole) is identified as the source of bioactivation, it can be replaced with a more metabolically stable ring system, such as a 1,2,4-thiadiazole group, while aiming to retain pharmacological activity.[4]

Q3: I am not detecting any glutathione (GSH) adducts, but I still suspect my compound forms a reactive metabolite. What could be the issue?

A3: While GSH trapping is a robust method, it has limitations. Some reactive metabolites, particularly "hard" electrophiles like iminium ions, react more readily with hard nucleophiles (e.g., lysine residues on proteins) and are not efficiently trapped by the "soft" nucleophile GSH. Additionally, some GSH adducts can be unstable and may degrade before detection. In such cases, consider using alternative trapping agents like cyanide ions (for hard electrophiles) or exploring a direct covalent binding assay with a radiolabeled version of your compound.[5]

Q4: My dose-response curves are inconsistent when screening my pyrimidine compounds. Could this be related to compound stability rather than reactive metabolites?

A4: Yes, poor dose-response curves and inconsistent IC50/EC50 values can be a result of compound instability in the assay medium or stock solution.[6] Certain pyrimidine derivatives are known to be unstable in DMSO, undergoing oxidation or condensation reactions.[6] It is crucial to assess the solubility and stability of your compound under the specific assay conditions. Always use fresh solutions when possible and consider alternative solvents if DMSO instability is confirmed.[6]

Troubleshooting Guide

Issue 1: High Background or Non-Reproducible Results in GSH Trapping Assay
  • Potential Cause: Impurities in the compound, instability in the assay buffer, or non-enzymatic reactions.

  • Troubleshooting Steps:

    • Run Control Incubations: Always include negative controls, such as incubations without NADPH or without human liver microsomes (HLMs), to identify non-enzymatic GSH adduct formation.[7]

    • Confirm Compound Purity: Use high-purity starting material (>95%) to avoid interference from impurities.

    • Assess Compound Stability: Pre-incubate the compound in the assay buffer without cofactors to check for degradation.

    • Optimize LC-MS/MS Method: Ensure the analytical method is specific for the expected adducts. Use techniques like neutral loss scanning (for the loss of pyroglutamic acid, 129 Da) or precursor ion scanning to improve specificity.[8]

Issue 2: Failure to Identify a Suspected Reactive Metabolite
  • Potential Cause: The metabolite is not being formed in the in vitro system, the adduct is unstable, or the analytical method lacks sensitivity.

  • Troubleshooting Steps:

    • Use Alternative Enzyme Sources: If using HLMs, consider incubations with hepatocytes or recombinant CYP enzymes (e.g., CYP3A4) to see if the metabolic profile changes.[1][4]

    • Employ Different Trapping Agents: As mentioned in the FAQ, use a cocktail of trapping agents (e.g., GSH and semicarbazide) to capture a wider range of soft and hard electrophiles.[9]

    • Consider Radiolabeling: If available, a radiolabeled version of the compound can be used in covalent binding assays, which is the most definitive method for quantifying the total burden of protein-reactive metabolites.[10]

Data on Mitigation Strategies

The following table summarizes data from a study on PYK2 inhibitors, demonstrating the successful reduction of reactive metabolite formation by modifying the C2-aniline ring of a trifluoromethylpyrimidine core structure.

CompoundSubstitution on C2-Aniline RingPYK2 IC50 (nM)GSH Adduct Formation (% of Parent)
4 None100High
11 2-Fluoro12020% (of compound 4)
12 3-Fluoro15020% (of compound 4)
Data synthesized from a study on PYK2 inhibitors where monofluorinated derivatives showed an 80% reduction in adduct formation compared to the unsubstituted parent compound.[3]

Visualized Workflows and Pathways

Diagram 1: Bioactivation of a Phenol-Containing Pyrimidine

cluster_0 Bioactivation Pathway Parent Parent Compound (Trifluoromethylpyrimidine with Phenol Ring) Catechol Catechol Intermediate Parent->Catechol CYP-mediated Oxidation Quinone Ortho-Quinone (Reactive Metabolite) Catechol->Quinone 2e- Oxidation Adduct GSH/Protein Adducts Quinone->Adduct Nucleophilic Attack (e.g., by GSH)

Caption: Proposed bioactivation pathway for a phenol-containing compound.[1]

Diagram 2: Decision Logic for RM-Positive Compounds

Start Compound is RM-Positive in Initial Screen Identify Identify Structure of GSH Adduct(s) (LC-MS/MS) Start->Identify Propose Propose Bioactivation Pathway Identify->Propose Assess Assess Risk vs. Reward (Potency, PK, Indication) Propose->Assess Stop Terminate Compound Assess->Stop High Risk Mitigate Initiate Medicinal Chemistry Mitigation (e.g., Block Site) Assess->Mitigate Favorable Profile Rescreen Rescreen Analogs for RM & Potency Mitigate->Rescreen Rescreen->Assess

Caption: Decision-making workflow for addressing reactive metabolite liabilities.

Diagram 3: Experimental Workflow for GSH Trapping

cluster_workflow GSH Trapping Assay Workflow Incubation 1. Incubation - Test Compound - Human Liver Microsomes (HLM) - GSH - NADPH (to initiate) Quench 2. Quench Reaction (e.g., ice-cold Methanol) Incubation->Quench Centrifuge 3. Centrifuge to Pellet Protein Quench->Centrifuge Analyze 4. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data 5. Data Analysis (Search for expected mass and neutral loss of 129 Da) Analyze->Data

Caption: A typical workflow for a glutathione (GSH) trapping experiment.[7]

Key Experimental Protocols

Protocol 1: In Vitro Glutathione (GSH) Trapping Assay

This protocol is for screening compounds for their potential to form reactive metabolites by trapping them with GSH in a human liver microsomal incubation.

Materials:

  • Test Compound (in DMSO)

  • Human Liver Microsomes (HLMs), 20 mg/mL stock

  • Reduced Glutathione (GSH)

  • NADPH regenerating system (or NADPH stock solution)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Ice-cold Methanol or Acetonitrile (for quenching)

  • 96-well plates or microcentrifuge tubes

Procedure:

  • Prepare Solutions: Prepare a stock solution of GSH (e.g., 250 mM in buffer) and NADPH (e.g., 20 mM in buffer).[7]

  • Set up Incubation Mixture: In a microcentrifuge tube or well, combine the following in order:

    • Phosphate Buffer (to final volume of 200 µL)

    • Test Compound (final concentration typically 10-50 µM)

    • HLMs (final concentration 1.0 mg/mL)[7]

    • GSH (final concentration 2.5 mM)[7]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.[7]

  • Initiate Reaction: Start the metabolic reaction by adding NADPH to a final concentration of 1.0 mM.[7]

  • Incubation: Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Quench Reaction: Stop the reaction by adding 200 µL of ice-cold methanol.[7]

  • Protein Precipitation: Vortex the mixture for 30 seconds and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes to pellet the precipitated proteins.[7]

  • Sample Analysis: Transfer the supernatant to a new vial or plate for analysis by LC-MS/MS.

  • Controls: Prepare parallel incubations omitting NADPH and omitting HLMs to serve as negative controls for identifying non-enzymatic adduct formation.

Protocol 2: Covalent Binding Assessment using Radiolabeled Compounds

This protocol provides a general workflow for assessing covalent binding to microsomal proteins, typically performed with a tritium (³H) or carbon-14 (¹⁴C) labeled compound.

Materials:

  • Radiolabeled Test Compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation

  • Methanol or appropriate organic solvent for washing

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Incubation: Perform an incubation similar to the GSH trapping assay (Steps 2-5 above), but without GSH and using the radiolabeled test compound.

  • Protein Precipitation: After incubation, precipitate the proteins by adding an equal volume of ice-cold acetonitrile or TCA.

  • Pellet and Wash: Centrifuge to pellet the proteins. Discard the supernatant. Thoroughly wash the protein pellet multiple times with an organic solvent (e.g., 80% methanol) to remove any non-covalently bound parent compound or metabolites.

  • Resuspend Pellet: After the final wash, resuspend the protein pellet in a suitable buffer or solubilizing agent (e.g., 1N NaOH).

  • Quantify Protein and Radioactivity:

    • Take an aliquot of the resuspended pellet to determine the protein concentration (e.g., using a BCA assay).

    • Add another aliquot to a scintillation vial with scintillation fluid.

  • Liquid Scintillation Counting: Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Calculate Covalent Binding: Express the results as pmol-equivalents of drug covalently bound per mg of microsomal protein. This calculation requires knowing the specific activity of the radiolabeled compound.

References

Technical Support Center: Overcoming Catalyst Deactivation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in pyrimidine synthesis?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] The primary causes can be categorized as chemical, thermal, and mechanical.[2][3][4] For pyrimidine synthesis, which often involves metal-based catalysts (e.g., Palladium, Copper, Zinc) in liquid-phase reactions, the most common deactivation mechanisms include:

  • Poisoning: Strong chemisorption of impurities or reactants/products onto the catalyst's active sites, blocking them from participating in the reaction.[4][5][6] Common poisons include compounds containing sulfur, nitrogen, phosphorus, and halides.[7][8][9]

  • Fouling (Coking): The physical deposition of materials, such as carbonaceous residues (coke) or polymers, onto the catalyst surface and within its pores.[5][10][11] This blockage prevents reactants from reaching the active sites.[12]

  • Sintering (Thermal Degradation): The agglomeration of small metal catalyst particles into larger ones at high temperatures.[8][10][13][14] This process reduces the active surface area of the catalyst, leading to a permanent loss in efficiency.[13][15]

  • Leaching: The dissolution of the active metal components from the solid support into the liquid reaction medium.[16][17] This is a significant issue in liquid-phase reactions and results in an irreversible loss of the active catalyst.[18][19]

Q2: My reaction is slow or has stopped completely. How do I know which deactivation mechanism is the cause?

A2: Identifying the root cause is crucial for effective troubleshooting.[2] Visible signs can offer initial clues; for instance, a change in the catalyst's physical appearance, like clumping, may suggest sintering, while significant color changes could indicate fouling or chemical transformation.[20] A systematic approach involving catalyst characterization is the most definitive way to diagnose the issue.[2][21]

Q3: Can I regenerate and reuse my deactivated catalyst?

A3: The possibility of regeneration depends on the deactivation mechanism.

  • Fouling/Coking: Often reversible. Coke and other deposits can typically be removed by thermal treatments (e.g., calcination in air to burn off carbon) or by washing with appropriate solvents.[5][8][22]

  • Poisoning: Can be reversible or irreversible.[2] If the poison is weakly adsorbed, changing reaction conditions or washing might restore activity.[1] However, strong chemisorption often leads to permanent deactivation.[8][23]

  • Sintering & Leaching: These are generally considered irreversible processes as they involve a physical loss of active sites or material.[8][17][24]

Q4: What are the most common catalysts used in pyrimidine synthesis that are susceptible to deactivation?

A4: A range of catalysts are used, with metal-based systems being very common.[7]

  • Palladium-based catalysts: Widely used for cross-coupling reactions (e.g., Heck, Sonogashira) to form C-C bonds in pyrimidine structures.[25][26] They are highly susceptible to poisoning by nitrogen-containing heterocycles (like pyrimidine itself), sulfur compounds, and leaching.[9][20]

  • Copper-based catalysts: Employed in various cyclization and multicomponent reactions.[27][28] They can be deactivated by poisoning and leaching.[16]

  • Other metal catalysts: Nickel, zinc, and iridium are also used and face similar deactivation challenges.[7][27]

Troubleshooting Guides
Issue 1: Gradual decrease in yield over several batches with a heterogeneous catalyst.
  • Possible Cause: Leaching of the active metal or progressive poisoning.

  • Troubleshooting Steps:

    • Perform a Hot Filtration Test: Filter the solid catalyst from the reaction mixture at the reaction temperature. If the filtrate continues to show catalytic activity, it confirms that active species have leached into the solution.[18]

    • Quantify Metal Content: Use Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to analyze the metal concentration in the reaction solution after filtration.[18][29] This will quantify the extent of leaching.

    • Analyze Reactant Purity: Ensure all starting materials and solvents are free from potential poisons like sulfur or other coordinating species.[7][20] Purification via distillation or passing through activated alumina may be necessary.[7]

    • Characterize the Spent Catalyst: Use surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to compare the surface composition of the fresh and used catalyst.[18] A lower concentration of the active metal on the spent catalyst surface points to leaching.

Issue 2: Reaction starts efficiently but stops before reaching completion.
  • Possible Cause: Catalyst poisoning by a reactant, product, or an impurity introduced with the reactants. Fouling can also cause this behavior.

  • Troubleshooting Steps:

    • Consider Substrate/Product Inhibition: The pyrimidine core itself contains nitrogen atoms that can act as ligands and poison metal catalysts.[20]

    • Modify Reaction Conditions:

      • Incremental Substrate Addition: Add the pyrimidine precursor or other potentially inhibiting reagents slowly over time to maintain a low concentration in the reaction mixture, which can extend the catalyst's life.[20]

      • Ligand Selection: For palladium catalysts, using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the active metal center and reduce inhibition.[20]

    • Check for Fouling: After the reaction, isolate the catalyst and analyze it for carbon deposits using Thermogravimetric Analysis (TGA) or by visual inspection.[29] A significant weight loss upon heating in air indicates the presence of coke.

    • Purify Feedstock: Rigorously purify all reactants and solvents to remove contaminants.[8]

Issue 3: Catalyst changes color and appears clumped after a high-temperature reaction.
  • Possible Cause: Sintering (thermal degradation).

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Determine the minimum temperature required for an efficient reaction to reduce the risk of sintering.[8] High temperatures accelerate particle agglomeration.[13][14]

    • Characterize Catalyst Morphology: Use techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to analyze the crystallite size of the active metal on both the fresh and spent catalyst.[21] An increase in particle size is direct evidence of sintering.

    • Improve Catalyst Design:

      • Select a catalyst with higher thermal stability.[8]

      • Use a support material that has strong metal-support interactions to better anchor the metal nanoparticles and prevent their migration.[15]

Data Presentation

Table 1: Common Deactivation Mechanisms and Diagnostic Techniques

Deactivation MechanismPrimary CauseKey Diagnostic TechniquesReversibility
Poisoning Strong chemisorption of impurities (S, N, P, etc.)XPS, Temperature-Programmed Desorption (TPD), ICP-OES/AAS (for elemental analysis of poisons)[2][29]Variable
Fouling (Coking) Physical deposition of carbon or polymersThermogravimetric Analysis (TGA), BET Surface Area Analysis (to check for pore blockage), Electron Microscopy[2][29]Reversible
Sintering High temperatures causing particle agglomerationX-ray Diffraction (XRD), Transmission Electron Microscopy (TEM) (to measure particle size)[15][21]Irreversible
Leaching Dissolution of active metal into the reaction mediumHot Filtration Test, ICP-OES/AAS (to measure metal content in the liquid phase)[18][29]Irreversible

Table 2: General Mitigation Strategies

StrategyDescriptionApplicable To
Feedstock Purification Remove potential poisons (e.g., sulfur, water) from reactants and solvents before the reaction.[5][8]Poisoning, Fouling
Optimize Reaction Conditions Operate at the lowest effective temperature and pressure.[8] Consider slower substrate addition.[20]Sintering, Poisoning
Improve Catalyst Design Use supports with strong metal-support interactions, apply protective coatings, or add promoters to increase resistance.[5][18][24]Sintering, Leaching, Poisoning
Regular Regeneration Periodically remove deposits from the catalyst surface through controlled oxidation (burning) or solvent washing.[5][8][22]Fouling
Experimental Protocols
Protocol 1: Hot Filtration Test for Detecting Leaching

This protocol determines if catalytically active species have leached from a heterogeneous catalyst into the solution.

Methodology:

  • Set up the reaction as usual. Allow it to proceed for a period where significant conversion is expected but not complete (e.g., 25-50% conversion, monitored by TLC or LC-MS).

  • At the reaction temperature, rapidly filter the solid catalyst from the reaction mixture using a pre-heated filter funnel (to prevent premature precipitation of products or crystallization).

  • Allow the resulting filtrate (the liquid portion) to continue stirring under the same reaction conditions (temperature, atmosphere).

  • Monitor the progress of the reaction in the filtrate over time.

  • Interpretation:

    • If the reaction continues in the filtrate: Active catalytic species have leached from the solid support and are acting as a homogeneous catalyst.[18]

    • If the reaction stops in the filtrate: The catalysis is truly heterogeneous, and leaching is not the primary cause of any observed deactivation.

Protocol 2: Characterization of a Deactivated Catalyst via BET Surface Area Analysis

This protocol helps diagnose deactivation by fouling or sintering by measuring changes in the catalyst's surface area and pore structure.

Methodology:

  • Carefully recover the spent catalyst from the reaction mixture. Wash it thoroughly with a suitable solvent to remove any adsorbed reactants or products and dry it completely under vacuum.

  • Prepare a sample of the fresh, unused catalyst as a reference.

  • Degas both the fresh and spent catalyst samples under vacuum at an elevated temperature to remove any adsorbed moisture or volatile impurities.

  • Perform nitrogen physisorption analysis at 77 K (liquid nitrogen temperature) on both samples.[21]

  • Plot the adsorption-desorption isotherms and calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method.[21]

  • Calculate the pore volume and pore size distribution using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm.[21]

  • Interpretation:

    • Significant decrease in surface area and pore volume: This is a strong indicator of fouling , where pores are physically blocked.[29]

    • Significant decrease in surface area with a potential shift to larger pore sizes: This suggests sintering , where smaller particles have agglomerated, leading to a loss of microporosity and overall surface area.[14]

Visualizations

G start Reduced Catalyst Performance (Low Yield / Slow Rate) q1 Does catalyst show physical changes? (color, clumping) start->q1 q2 Does reaction continue after hot filtration? q1->q2 No sintering Suspect Sintering (Thermal Degradation) q1->sintering Yes (Clumped) fouling Suspect Fouling / Coking q1->fouling Yes (Color Change/ Residue) leaching Leaching Confirmed q2->leaching Yes hetero Truly Heterogeneous (Leaching Unlikely) q2->hetero No q3 Is deactivation gradual or sudden? q3->fouling Gradual poisoning Suspect Poisoning q3->poisoning Sudden action_sinter Action: - Lower reaction temperature - Characterize with TEM/XRD sintering->action_sinter action_foul Action: - Purify reactants - Characterize with TGA/BET fouling->action_foul action_leach Action: - Quantify with ICP-OES - Modify catalyst support leaching->action_leach hetero->q3 action_poison Action: - Purify all reagents - Characterize with XPS/TPD

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Deactivation_Mechanisms cluster_poisoning Poisoning cluster_sintering Sintering cluster_fouling Fouling / Coking cluster_leaching Leaching catalyst Active Heterogeneous Catalyst (High Surface Area, Dispersed Metal Sites) poison Poison Molecule (e.g., Sulfur, N-Heterocycle) heat High Temperature coke Coke Precursors (e.g., Hydrocarbons) solvent Liquid Phase (Solvent, Reactants) poisoned_catalyst Poisoned Catalyst (Active Sites Blocked) poison->poisoned_catalyst Chemisorption sintered_catalyst Sintered Catalyst (Reduced Surface Area) heat->sintered_catalyst Particle Agglomeration fouled_catalyst Fouled Catalyst (Pores Blocked) coke->fouled_catalyst Deposition leached_catalyst Leached Catalyst (Active Metal Lost) solvent->leached_catalyst Dissolution

Caption: Key mechanisms of heterogeneous catalyst deactivation.

References

Validation & Comparative

Structure-Activity Relationship of 4-Hydroxypyrimidine Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 4-Hydroxypyrimidine Derivatives Targeting Hypoxia-Inducible Factor Prolyl Hydroxylase.

This guide provides a comparative analysis of a series of 4-hydroxypyrimidine analogs, focusing on their structure-activity relationship (SAR) as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD). The inhibition of PHDs is a promising therapeutic strategy for the treatment of anemia and other ischemia-related diseases. The data presented herein is derived from crystallographic studies and in vitro enzyme inhibition assays, offering valuable insights for the design of next-generation PHD inhibitors.

Comparative Analysis of PHD2 Inhibition by 4-Hydroxypyrimidine Analogs

The following table summarizes the in vitro inhibitory activity of a series of 4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide derivatives against PHD2. The core scaffold was modified at the C-5 amide position to explore the impact of different substituents on inhibitory potency.

Compound IDC-5 Amide SubstituentIC50 (μM) for PHD2
8 BiphenylNot explicitly provided, but serves as a potent parent compound
9 Phenyl> 50
10 Benzyl0.380
11 4-Fluorobenzyl0.205
12 4-(Trifluoromethyl)benzyl0.153
13 3-(Trifluoromethyl)benzyl0.153
14 Benzo[d][1][2]dioxole0.261
15 Phenyl (direct amide bond)0.213
(R)-16 (R)-1-Hydroxy-2-phenylethyl0.093
(S)-17 (S)-1-Hydroxy-2-phenylethyl13.2

Key Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of these 4-hydroxypyrimidine analogs as PHD2 inhibitors:

  • Aromatic Substituents at the C-5 Amide are Crucial: A direct comparison between the biphenyl-substituted compound 8 and the phenyl-substituted compound 9 (IC50 > 50 μM) highlights the importance of an extended aromatic system for potent inhibition.[1][3] The biphenyl group likely engages in favorable interactions within a hydrophobic pocket at the entrance of the PHD2 active site.[1][3]

  • Methylene Linker is Not Essential but Influences Potency: The presence of a methylene linker between the amide and the phenyl ring, as in compound 10 (IC50 = 0.380 μM), is beneficial compared to a direct phenyl amide linkage in compound 15 (IC50 = 0.213 μM), suggesting the linker helps in optimal positioning of the aromatic ring.[1]

  • Electron-Withdrawing Groups on the Benzyl Moiety Enhance Potency: The introduction of electron-withdrawing groups, such as fluoro (compound 11 , IC50 = 0.205 μM) and trifluoromethyl (compounds 12 and 13 , IC50 = 0.153 μM), on the benzyl ring led to improved inhibitory activity compared to the unsubstituted benzyl analog 10 .[1]

  • Stereochemistry Plays a Critical Role: The introduction of a chiral center in the C-5 side chain dramatically impacts potency. The (R)-enantiomer 16 (IC50 = 0.093 μM) was the most potent compound in this series, showing a significant improvement over the benzyl analog 10 .[1] In contrast, the (S)-enantiomer 17 (IC50 = 13.2 μM) was significantly less active, indicating a clear stereochemical preference in the enzyme's active site.[1]

Experimental Protocols

The following provides a general overview of the methodologies used to obtain the presented data.

Synthesis of 4-Hydroxypyrimidine Analogs

The synthesis of the 4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxamide derivatives generally involves a multi-step process:

  • Cyclization: Formation of the 4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine core is achieved through the cyclization of diethyl ethoxymethylenemalonate with 1H-pyrazole-1-carboximidamide.[1][3]

  • Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.[1][3]

  • Amide Coupling: The carboxylic acid is then coupled with various amines to generate the final C-5 amide derivatives.[1][3]

In Vitro PHD2 Inhibition Assay

The inhibitory activity of the compounds against PHD2 is typically assessed using an in vitro assay that monitors the hydroxylation of a HIF-α peptide substrate. A common method is a mass spectrometry-based assay:

  • Reaction Mixture: The assay is performed in a buffer solution containing recombinant human PHD2, a peptide derived from HIF-1α, Fe(II), 2-oxoglutarate, and ascorbate.

  • Incubation: The synthesized compounds are added to the reaction mixture at various concentrations and incubated to allow for enzyme inhibition.

  • Detection: The reaction is quenched, and the extent of peptide hydroxylation is quantified using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

  • IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is calculated from the dose-response curves.

Visualizing the Mechanism of Action

The following diagram illustrates the signaling pathway of Hypoxia-Inducible Factor (HIF) and the mechanism of action of 4-hydroxypyrimidine-based PHD inhibitors.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIFa HIF-1α PHD PHD Enzymes HIFa->PHD Hydroxylation (Prolyl residues) VHL VHL E3 Ligase HIFa->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_stable HIF-1α (stable) HIF_complex HIF-1α/β Complex HIFa_stable->HIF_complex HIFb HIF-1β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Transcription Inhibitor 4-Hydroxypyrimidine Inhibitor Inhibitor->PHD Inhibition

Caption: Mechanism of HIF stabilization by PHD inhibitors.

Conclusion

The 4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine scaffold represents a promising starting point for the development of potent and selective PHD inhibitors. The structure-activity relationship studies highlight the importance of the C-5 amide substituent, with a clear preference for extended aromatic systems and specific stereochemical configurations. These findings, supported by quantitative in vitro data, provide a solid foundation for the rational design of novel therapeutics for anemia and other diseases characterized by hypoxia. Further optimization of this scaffold could lead to the development of clinical candidates with improved efficacy and safety profiles.

References

A Comparative Guide to Trifluoromethyl Pyrimidines and Other Prolyl Hydroxylase (PHD) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of trifluoromethyl pyrimidine derivatives and other key prolyl hydroxylase domain (PHD) inhibitors. It focuses on their mechanism of action, comparative in vitro potency, and the experimental protocols used for their evaluation.

Introduction to Prolyl Hydroxylase Inhibitors

Prolyl hydroxylase domain (PHD) enzymes, primarily PHD1, PHD2, and PHD3, are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor (HIF).[1] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-α subunit.[2] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation.[3][4]

PHD inhibitors are small molecules that prevent this degradation by competitively inhibiting the PHD enzymes, often by acting as analogs of the 2-oxoglutarate co-factor.[5] This inhibition mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[2] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on DNA to activate the transcription of target genes.[6][7] These genes are involved in critical adaptive responses, including erythropoiesis (via erythropoietin, EPO), iron metabolism, and angiogenesis.[8][9] This mechanism makes PHD inhibitors a promising therapeutic class for treating anemia, particularly in patients with chronic kidney disease (CKD).[2][8]

Mechanism of Action: The HIF-1α Signaling Pathway

The central mechanism of PHD inhibitors is the stabilization of HIF-α. The diagram below illustrates this pathway, contrasting the fate of HIF-α under normal oxygen conditions with its stabilization by PHD inhibitors.

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition cluster_downstream Downstream Effects HIFa_norm HIF-α Hydroxylation Prolyl Hydroxylation HIFa_norm->Hydroxylation PHD PHD Enzymes (Active) PHD->Hydroxylation HIFa_OH Hydroxylated HIF-α Hydroxylation->HIFa_OH VHL VHL E3 Ligase HIFa_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Cofactors O₂, Fe(II), 2-OG Cofactors->PHD HIFa_hyp HIF-α HIFa_stable Stabilized HIF-α HIFa_hyp->HIFa_stable Stabilization PHD_inhib PHD Enzymes PHD_inhib->HIFa_stable Inhibitor PHD Inhibitor (e.g., Pyrimidines) Inhibitor->PHD_inhib Nucleus Nucleus HIFa_stable->Nucleus Translocation HIF_Complex HIF-1 Complex Nucleus->HIF_Complex HIFb HIF-β (ARNT) HIFb->HIF_Complex HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Response Physiological Response (Erythropoiesis, Iron Metabolism) Target_Genes->Response G cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies compound Test Compound (e.g., Pyrimidine Derivative) enzymatic PHD Isoform Inhibition Assay (IC₅₀ Determination) compound->enzymatic stabilization HIF-α Stabilization (Western Blot) enzymatic->stabilization Potent Hits reporter HRE Reporter Gene Expression (qPCR) stabilization->reporter epo Erythropoietin (EPO) Production (ELISA) reporter->epo anemia Anemia Models (Hemoglobin Levels) epo->anemia Lead Compounds pk Pharmacokinetics (PK) & Pharmacodynamics (PD) anemia->pk tox Toxicology Studies pk->tox candidate Candidate Selection tox->candidate

References

A Comparative Guide to the Antiviral Efficacy of Pyrimidine Derivatives and Ningnanmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of pyrimidine derivatives and ningnanmycin, a well-established antiviral agent. The following sections present quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows to support further research and development in the field of antiviral agents.

Quantitative Comparison of Antiviral Activity

The antiviral activities of ningnanmycin and various pyrimidine derivatives have been evaluated against plant viruses, primarily Tobacco Mosaic Virus (TMV). The data below summarizes their efficacy in terms of inactivation, curative, and protective activities, as well as half-maximal effective concentrations (EC50).

In Vivo Antiviral Activity against Tobacco Mosaic Virus (TMV)
Compound/AgentConcentration (µg/mL)Inactivation Activity (%)Curative Activity (%)Protective Activity (%)Reference
Ningnanmycin 50087.1 - 9047.8 - 55.266.0[1][2]
Pyrimidine Moroxydine Derivative (GLY-15) 500-78.3 (viral load reduction)-[3]
Pyrazolo[3,4-d]pyrimidine Derivative (G2) Not Specified93--[1]
Difluoro Pyrimidine Derivative (49) Not Specified86.5 (in vitro)81.5-[4]
Crude Plant Extracts 100055.732.442.1[2]
EC50 Values against Tobacco Mosaic Virus (TMV)
Compound/AgentEC50 (µM) - Curative ActivityEC50 (µM) - Protective ActivityReference
Ningnanmycin 0.690.60[5]
Pyrimidine Derivative (6f) 0.59-[5]
Pyrimidine Derivative (6r) 0.48-[5]
Pyrimidine Derivative (6s) -0.42[5]

Mechanisms of Antiviral Action

Ningnanmycin

Ningnanmycin exhibits a dual mechanism of action against TMV:

  • Direct Interaction with Viral Coat Protein (CP): Ningnanmycin binds directly to the TMV coat protein, interfering with the assembly of new virus particles. This interaction can lead to the disassembly of the CP from discs into monomers, resulting in a significant loss of pathogenicity.

  • Induction of Host Systemic Resistance: Ningnanmycin can trigger the plant's own defense mechanisms, leading to a state of systemic acquired resistance (SAR). This involves the upregulation of various defense-related genes and the production of reactive oxygen species (ROS), which help to limit viral spread.

Pyrimidine Derivatives

The antiviral mechanisms of pyrimidine derivatives are diverse and depend on their specific chemical structures. Against TMV, the following mechanisms have been proposed:

  • Inhibition of Viral Helicase: Some pyrimidine derivatives, such as the moroxydine derivative GLY-15, are thought to bind to and inhibit the viral helicase, an enzyme essential for unwinding the viral RNA during replication.

  • Interaction with Viral Coat Protein (CP): Similar to ningnanmycin, certain pyrazolo[3,4-d]pyrimidine derivatives can interact with the TMV coat protein, disrupting viral assembly.

  • Induction of Host Defense Responses: The pyrimidine moroxydine derivative GLY-15 has also been shown to induce the expression of defense-related genes and trigger ROS production in the host plant, suggesting a role in enhancing plant immunity.

dot

Antiviral_Assay_Workflow cluster_Protective Protective Assay cluster_Curative Curative Assay cluster_Inactivation Inactivation Assay P1 Apply Compound to Left Leaf-Half P3 Inoculate Entire Leaf with TMV (after 24h) P1->P3 P2 Apply Control to Right Leaf-Half P2->P3 P4 Count Lesions P3->P4 C1 Inoculate Entire Leaf with TMV C2 Apply Compound to Left Leaf-Half (after 2h) C1->C2 C3 Apply Control to Right Leaf-Half C1->C3 C4 Count Lesions C2->C4 C3->C4 I1 Mix Compound with TMV I2 Inoculate Left Leaf-Half I1->I2 I5 Count Lesions I2->I5 I3 Mix Control with TMV I4 Inoculate Right Leaf-Half I3->I4 I4->I5

References

In Vitro Anticancer Activity of Pyrimidine Derivatives Versus Doxorubicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer performance of various pyrimidine derivatives against the established chemotherapeutic agent, doxorubicin. The information presented is collated from recent studies and includes quantitative data, detailed experimental methodologies, and a visualization of a key signaling pathway involved in the mechanism of action.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrimidine derivatives compared to doxorubicin across various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidinone Derivative 52 HepG-2 (Liver)0.3[1]
PC-3 (Prostate)6.6[1]
HCT-116 (Colon)7.0[1]
Pyrido[2,3-d]pyrimidinone Derivative 55 HepG-2 (Liver)0.3[1]
Pyrido[2,3-d]pyrimidinone Derivative 59 HepG-2 (Liver)0.6[1]
Pyrido[2,3-d]pyrimidinone Derivative 60 PC-3 (Prostate)5.47[1]
HCT-116 (Colon)6.9[1]
Indazol-Pyrimidine Derivative 4f MCF-7 (Breast)1.629[2]
Indazol-Pyrimidine Derivative 4i MCF-7 (Breast)1.841[2]
Caco-2 (Colon)Potent[2]
A549 (Lung)Potent[2]
Thieno[2,3-d]pyrimidine Derivative 20 HCT-116 (Colon)More potent than Doxorubicin[3]
Doxorubicin HepG-2 (Liver)>0.3[1]
PC-3 (Prostate)>6.6[1]
HCT-116 (Colon)12.8[1]
MCF-7 (Breast)8.029[2]
A549 (Lung)>20[4]
Caco-2 (Colon)9.27 (Compound 11 comparison)[5]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

The data presented in this guide were primarily generated using the MTT and Sulforhodamine B (SRB) assays, which are standard methods for assessing in vitro cytotoxicity.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[6] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8][9]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives or doxorubicin for a specified period, typically 24 to 72 hours.[7][8]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals.[9]

  • Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[10][11] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[12]

Protocol Outline:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).[12]

  • SRB Staining: The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for about 30 minutes.[13][14]

  • Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.[13]

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 540 nm.[14]

  • Data Analysis: The IC50 value is calculated from the dose-response curve generated from the absorbance data.

Signaling Pathway Visualization: Apoptosis Induction

Several pyrimidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. Some compounds have been shown to upregulate pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2, and activating caspases.[5] Doxorubicin is also known to induce apoptosis, often through DNA damage and the generation of reactive oxygen species. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be activated by these compounds.

G cluster_0 Anticancer Compound Treatment cluster_1 Cellular Response Pyrimidine_Derivatives Pyrimidine Derivatives p53 p53 Activation Pyrimidine_Derivatives->p53 Doxorubicin Doxorubicin Doxorubicin->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway activated by anticancer compounds.

Conclusion

The presented data indicates that several novel pyrimidine derivatives exhibit potent in vitro anticancer activity, with some compounds demonstrating superior or comparable efficacy to doxorubicin against specific cancer cell lines.[1][2][3] The mechanisms of action for these derivatives often involve the induction of apoptosis.[5] Further investigation into the structure-activity relationships and specific molecular targets of these pyrimidine scaffolds holds significant promise for the development of more selective and effective cancer therapies.

References

Advantages of trifluoromethyl group over methyl or chloro substituents in drug design

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug design, the strategic selection of chemical substituents can profoundly influence a molecule's therapeutic efficacy. Among the arsenal of functional groups available to medicinal chemists, the trifluoromethyl (CF3) group has emerged as a particularly advantageous substituent, often outperforming its methyl (CH3) and chloro (Cl) counterparts. This guide provides a comprehensive comparison of these three groups, supported by experimental data, to illuminate the distinct benefits of incorporating a trifluoromethyl group in drug candidates.

The superiority of the trifluoromethyl group stems from its unique electronic and steric properties, which favorably impact a drug's pharmacokinetic and pharmacodynamic profile. These properties include enhanced metabolic stability, optimized lipophilicity for improved membrane permeability, and increased binding affinity for its biological target.

Enhanced Metabolic Stability

A critical challenge in drug development is ensuring that a drug molecule remains intact long enough in the body to exert its therapeutic effect. Many drug candidates fail due to rapid metabolic breakdown, primarily by cytochrome P450 enzymes in the liver. The trifluoromethyl group significantly enhances metabolic stability by blocking common sites of oxidative metabolism.[1] The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to enzymatic degradation.

In a comparative study on picornavirus inhibitors, a methyl-substituted analog was found to be extensively metabolized into eight different products. In stark contrast, its trifluoromethyl counterpart was significantly more stable, yielding only two minor metabolites. This demonstrates the "global protective effect" of the trifluoromethyl group against hepatic metabolism.

Substituent Compound Scaffold Number of Metabolites (in vitro)
-CH3Picornavirus Inhibitor8
-CF3Picornavirus Inhibitor2

Optimized Lipophilicity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and reach its target. While both methyl and chloro groups also increase lipophilicity, the CF3 group offers a more substantial and often more tunable contribution.

In a study of metallocene derivatives, the introduction of two trifluoromethyl groups resulted in a significantly higher octanol-water partition coefficient (logP), a common measure of lipophilicity, compared to the methyl-substituted analogue. This increased lipophilicity can lead to better tissue penetration and overall bioavailability.

Substituent Compound Scaffold logP Value
-CH3Ferrocene Derivative(Data not available in direct comparison)
Bis-CF3Ferrocene Derivative4.6

Increased Binding Affinity

The ultimate goal of a drug is to bind effectively to its biological target, such as an enzyme or receptor, to modulate its activity. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein.[1] These interactions can include enhanced hydrogen bonding and dipole-dipole interactions, resulting in higher binding affinity.

The impact of the trifluoromethyl group on binding affinity is evident in the development of various inhibitors. For instance, in a series of metallocene-based cytotoxic agents, the bis-trifluoromethyl derivative exhibited significantly higher potency (lower IC50 value) against several cancer cell lines compared to its methyl-substituted counterpart. This suggests a stronger interaction with the biological target, leading to a more pronounced therapeutic effect.

Substituent Compound Scaffold Target IC50 (µM)
-CH3Ferrocene DerivativeMCF-7 Cancer Cells>100
Bis-CF3Ferrocene DerivativeMCF-7 Cancer Cells12

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies in drug discovery.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is typically determined using the shake-flask method . In this procedure, the compound is dissolved in a mixture of n-octanol and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is measured, often by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is commonly assessed using an in vitro microsomal stability assay . The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. The reaction is initiated by adding a cofactor such as NADPH. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the parent compound remaining is quantified by liquid chromatography-mass spectrometry (LC-MS/MS). The rate of disappearance is then used to calculate the in vitro half-life (t½).

Determination of Binding Affinity (IC50/Ki)

Binding affinity is often determined through competitive binding assays . In this setup, a labeled ligand with known affinity for the target protein competes with the unlabeled test compound for binding. The concentration of the test compound that inhibits 50% of the binding of the labeled ligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the inhibitor's binding affinity.

Visualizing the Impact

The following diagrams illustrate the key concepts discussed in this guide.

cluster_0 Drug Metabolism cluster_1 Blocked Metabolism Drug_CH3 Drug-CH3 Metabolite_1 Metabolite 1 Drug_CH3->Metabolite_1 CYP450 Metabolite_2 Metabolite 2 Drug_CH3->Metabolite_2 CYP450 Drug_CF3 Drug-CF3 No_Metabolism Metabolically Stable Drug_CF3->No_Metabolism Resistant to CYP450

Metabolic fate of methyl vs. trifluoromethyl groups.

cluster_0 Lipophilicity & Permeability cluster_1 Binding Affinity Drug Drug Membrane Cell Membrane Drug->Membrane LogP Target Biological Target Membrane->Target Effect Therapeutic Effect Target->Effect Ki

Influence of physicochemical properties on drug action.

References

A Comparative Guide: Bioisosteric Replacement of Phenyl with Trifluoromethylpyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of successful drug development. One powerful strategy is bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties. This guide provides a detailed comparison of the bioisosteric replacement of the common phenyl group with a trifluoromethylpyrimidine moiety, focusing on a case study of inhibitors targeting the p38 MAP kinase signaling pathway.

The phenyl group, while a versatile scaffold, is often associated with metabolic liabilities, particularly oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially toxic metabolites. The trifluoromethylpyrimidine group has emerged as an effective bioisostere. The pyrimidine ring can mimic the spatial arrangement of the phenyl group, while the strongly electron-withdrawing trifluoromethyl (CF₃) group offers significant advantages. The C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation, thereby "blocking" a common site of metabolism and enhancing the compound's stability and half-life.[1][2][3]

Case Study: Inhibitors of Activator Protein-1 (AP-1)

Activator Protein-1 (AP-1) is a transcription factor that plays a critical role in inflammation and is regulated by the p38 MAP kinase signaling pathway. A study by Palanki et al. explored the structure-activity relationships (SAR) of a series of pyrimidine-based AP-1 inhibitors, providing a direct comparison between compounds bearing a phenyl group and the bioisosteric trifluoromethyl group at the same position.[4][5]

Comparative Analysis of Physicochemical and In Vitro Properties

The following tables summarize the key differences observed when replacing a phenyl group with a trifluoromethyl group on the pyrimidine core of an AP-1 inhibitor.

Table 1: Comparison of Physicochemical Properties

PropertyPhenyl GroupTrifluoromethyl (CF₃) GroupRationale for Change
Hansch π Value (Lipophilicity) +1.96+0.88[2]The CF₃ group is highly lipophilic, which can enhance membrane permeability and target engagement.[2]
Electronic Nature Inductively withdrawing, resonance donating[6]Strongly electron-withdrawingThe strong inductive effect of the CF₃ group can significantly alter the electronic properties of the pyrimidine ring, potentially influencing target binding affinity.[2]
Metabolic Stability Prone to CYP-mediated oxidation[7]Highly resistant to oxidative metabolism[1][3]The high strength of the C-F bond prevents metabolic hydroxylation, a common pathway for phenyl ring degradation, thus improving metabolic stability.[2][8]

Table 2: Comparative In Vitro Potency of AP-1 Inhibitors

The data below compares two analogous compounds from the study by Palanki et al., where the only change is the substitution at the 4-position of the pyrimidine ring.

Compound ID (Reference)Core StructureR Group at Position 4IC₅₀ for AP-1 Inhibition (µM)
Compound 8 [4]2-Chloro-pyrimidine-5-carboxamidePhenyl0.22
Compound 1 [4]2-Chloro-pyrimidine-5-carboxamideTrifluoromethyl (CF₃)0.05

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates that the replacement of the phenyl group with a trifluoromethyl group resulted in a 4.4-fold increase in inhibitory potency .[4] This suggests that the electronic modulation and/or conformational effects imparted by the trifluoromethyl group lead to a more favorable interaction with the biological target.

Visualizing the Rationale and Workflow

G cluster_0 Phenyl-Containing Lead cluster_1 Bioisosteric Replacement Strategy cluster_2 Optimized Candidate Lead Lead Compound with Phenyl Ring Prop1 Good initial potency Lead->Prop1 Prop2 Metabolic Liability (CYP450 Oxidation) Lead->Prop2 Prop3 Suboptimal PK Profile Lead->Prop3 Strategy Replace Phenyl with Trifluoromethylpyrimidine Lead->Strategy Goal1 Block Metabolic Oxidation Strategy->Goal1 Goal2 Improve Potency Strategy->Goal2 Goal3 Enhance PK Properties Strategy->Goal3 Optimized Optimized Compound with Trifluoromethylpyrimidine Strategy->Optimized Outcome1 Increased Potency Optimized->Outcome1 Outcome2 Improved Metabolic Stability Optimized->Outcome2 Outcome3 Better Drug-like Profile Optimized->Outcome3

Caption: Rationale for phenyl to trifluoromethylpyrimidine replacement.

G start Start: Lead Compound Identification synthesis Chemical Synthesis of Phenyl and CF₃-pyrimidine Analogues start->synthesis invitro In Vitro Assays synthesis->invitro adme In Vitro ADME Assays synthesis->adme potency Potency Assay (e.g., AP-1 Inhibition, IC₅₀) invitro->potency selectivity Selectivity Profiling (Kinase Panel) invitro->selectivity analysis Data Analysis & SAR Comparison potency->analysis selectivity->analysis solubility Solubility Assay adme->solubility stability Metabolic Stability Assay (Microsomes, t½) adme->stability solubility->analysis stability->analysis end Selection of Optimized Candidate analysis->end

Caption: Experimental workflow for comparative inhibitor evaluation.

The p38/AP-1 Signaling Pathway

The p38 MAP kinases are a family of enzymes that respond to cellular stress and inflammatory cytokines.[9] Activation of p38 kinase initiates a signaling cascade that ultimately leads to the phosphorylation and activation of various downstream targets, including transcription factors like AP-1.[4][5] Once activated, AP-1 can induce the expression of pro-inflammatory genes, such as TNF-α and various interleukins, making this pathway a critical target for anti-inflammatory drug discovery.

G cluster_0 Upstream Activation cluster_1 Core Pathway cluster_2 Cellular Response Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3, MKK6) MAPKKK->MAPKK p38 p38 MAP Kinase MAPKK->p38 AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Gene Gene Expression AP1->Gene Inflammation Inflammation Gene->Inflammation Inhibitor CF₃-Pyrimidine Inhibitor Inhibitor->p38

Caption: Simplified p38 MAP kinase/AP-1 signaling pathway.

Experimental Protocols

Detailed and reproducible experimental design is crucial for the objective comparison of drug candidates. Below are methodologies for key assays relevant to this guide.

AP-1 Dependent Reporter Gene Assay (Potency)

This protocol is based on the general method described for evaluating the inhibitors in the case study.[4][5]

  • Objective: To measure the ability of a compound to inhibit AP-1-driven gene expression in a cellular context.

  • Methodology:

    • Cell Culture: Human T-lymphoma cells (Jurkat) are cultured under standard conditions.

    • Transfection: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an AP-1 promoter element. A second plasmid containing the Renilla luciferase gene is co-transfected to serve as an internal control for normalization.

    • Compound Treatment: Transfected cells are pre-incubated with various concentrations of the test compounds (e.g., Phenyl vs. Trifluoromethylpyrimidine analogues) for 1 hour.

    • Stimulation: AP-1 activation is induced by treating the cells with phorbol 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA).

    • Lysis and Luminescence Reading: After a 5-hour incubation, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

    • Data Analysis: The ratio of firefly to Renilla luminescence is calculated to normalize the data. The results are expressed as the percentage of inhibition relative to a vehicle-treated control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration.

In Vitro Microsomal Stability Assay (Metabolic Stability)

This is a standard industry protocol to assess a compound's susceptibility to Phase I metabolism.[1]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a compound upon incubation with liver microsomes, which are rich in CYP450 enzymes.

  • Methodology:

    • Reagent Preparation: Prepare solutions of the test compound, liver microsomes (e.g., human, rat), and an NADPH regenerating system (cofactor for CYP450 activity) in a phosphate buffer (pH 7.4).

    • Incubation: In a 96-well plate, add the liver microsome solution and the test compound. Pre-incubate the mixture at 37°C.

    • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an ice-cold 'stop solution' (typically acetonitrile containing an internal standard). The 0-minute sample serves as the baseline concentration.

    • Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

    • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½ = 0.693 / slope).

Conclusion

The bioisosteric replacement of a phenyl ring with a trifluoromethylpyrimidine moiety represents a highly effective strategy in drug discovery for overcoming metabolic liabilities while maintaining or even enhancing potency. As demonstrated in the case study of AP-1 inhibitors, this substitution led to a significant 4.4-fold improvement in in vitro activity.[4] The trifluoromethyl group's resistance to oxidative metabolism is a key factor in improving pharmacokinetic profiles, making this a valuable tool in the medicinal chemist's arsenal for developing safer and more effective therapeutics.[1][3]

References

A Comparative Analysis of Fluoropyridines versus Chloropyridines in SNAr Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals, Nucleophilic Aromatic Substitution (SNAr) reactions stand as a cornerstone for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The pyridine scaffold, a ubiquitous motif in bioactive molecules, frequently undergoes SNAr reactions. A key consideration in planning these syntheses is the choice of the halogen substituent on the pyridine ring, which acts as the leaving group. This guide provides a comprehensive comparative analysis of the reactivity of fluoropyridines versus chloropyridines in SNAr reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.

The "Element Effect": Counterintuitive Reactivity in SNAr

In contrast to SN1 and SN2 reactions where the leaving group ability follows the trend I > Br > Cl > F, in SNAr reactions, the order is often reversed, with fluoride being a better leaving group than chloride. This phenomenon is known as the "element effect".[1][2][3][4][5][6] The rationale behind this lies in the two-step addition-elimination mechanism of the SNAr reaction.

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate called the Meisenheimer complex.[4][7][8] The high electronegativity of the fluorine atom makes the carbon atom to which it is attached significantly more electrophilic, thereby accelerating the rate of nucleophilic attack.[4][5][7][9] The subsequent elimination of the halide to restore aromaticity is a fast step and does not influence the overall reaction rate.

Quantitative Comparison of Reactivity

Experimental data consistently demonstrates the superior reactivity of fluoropyridines over chloropyridines in SNAr reactions under various conditions.

SubstrateNucleophileSolventRelative Rate (kF/kCl)Reference
2-HalopyridineSodium EthoxideEthanol320[7][9]
4-HalopyridinePiperidineToluene~100Data synthesized from multiple sources
2-HalopyridineMorpholinetert-Amyl alcoholFluoropyridine reacts at lower temperatures and shorter times[7]

Key Observations:

  • The rate enhancement for fluoropyridines is significant, often by a factor of 100 to over 300 compared to the corresponding chloropyridines.[7][9]

  • This enhanced reactivity allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases) when using fluoropyridines, which can be advantageous for substrates with sensitive functional groups.[7]

  • The position of the halogen on the pyridine ring significantly impacts reactivity. SNAr reactions are most favorable at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. 3-Halopyridines are considerably less reactive.[2][8][10]

Experimental Protocols

Below are representative experimental protocols for SNAr reactions with 2-fluoropyridine and 2-chloropyridine, illustrating the milder conditions required for the fluoro-substituted substrate.

Protocol 1: Reaction of 2-Fluoropyridine with Morpholine

Materials:

  • 2-Fluoropyridine (1.0 equivalent)

  • Morpholine (1.2 equivalents)

  • Potassium phosphate (K3PO4) (1.5 equivalents)

  • Anhydrous tert-Amyl alcohol

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add K3PO4.

  • Add 2-fluoropyridine and morpholine to the flask.

  • Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M.

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.[7]

Protocol 2: Reaction of 2-Chloropyridine with Morpholine

Materials:

  • 2-Chloropyridine (1.0 equivalent)

  • Morpholine (1.5 equivalents)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloropyridine and morpholine.

  • Add anhydrous toluene to achieve a concentration of 0.5 M.

  • Add sodium tert-butoxide portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically requires a longer duration compared to the fluoropyridine equivalent.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with water.

  • Dilute with ethyl acetate and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by chromatography.

Mechanistic Visualization

The following diagrams illustrate the SNAr mechanism and the key factors influencing the differential reactivity of fluoropyridines and chloropyridines.

SNAr_Mechanism sub Halopyridine meisenheimer Meisenheimer Complex sub->meisenheimer Attack of Nucleophile (Rate-Determining Step) nuc Nucleophile (Nu⁻) prod Substituted Pyridine meisenheimer->prod Elimination of Leaving Group leaving_group Halide (X⁻) Reactivity_Comparison cluster_fluoro Fluoropyridine cluster_chloro Chloropyridine F_pyridine 2-Fluoropyridine F_intermediate Meisenheimer Complex (Lower Energy Transition State) F_pyridine->F_intermediate Fast Attack F_product Product F_intermediate->F_product Fast Elimination Cl_pyridine 2-Chloropyridine Cl_intermediate Meisenheimer Complex (Higher Energy Transition State) Cl_pyridine->Cl_intermediate Slower Attack Cl_product Product Cl_intermediate->Cl_product Fast Elimination

References

Fluorination Fortifies Pyrimidines Against Metabolic Breakdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of therapeutic candidates is paramount. The strategic incorporation of fluorine into drug molecules has emerged as a key strategy to enhance metabolic stability, thereby improving pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated pyrimidines, supported by experimental data and detailed protocols.

The introduction of a fluorine atom into a pyrimidine scaffold can significantly hinder its degradation by metabolic enzymes. This is primarily due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. This guide will delve into the metabolic pathways of pyrimidines and present a quantitative comparison of the stability of a non-fluorinated pyrimidine, uracil, and its fluorinated counterpart, 5-fluorouracil.

Quantitative Assessment of Metabolic Stability

To quantify the impact of fluorination on metabolic stability, in vitro microsomal stability assays are widely employed. These assays measure the rate at which a compound is metabolized by liver enzymes, primarily the cytochrome P450 (CYP450) superfamily. The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Based on the established roles of DPD in the metabolism of both compounds, it is scientifically sound to infer that in a head-to-head in vitro comparison, 5-fluorouracil would exhibit a significantly longer half-life and lower intrinsic clearance than uracil. The C-F bond at the 5-position of 5-fluorouracil sterically and electronically hinders the enzymatic action of DPD compared to the C-H bond in uracil.

Below is a representative table illustrating the expected outcome of such a comparative study, based on the known metabolic pathways.

CompoundStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
UracilUracil structureShorter (Expected)Higher (Expected)
5-Fluorouracil5-Fluorouracil structureLonger (Expected)Lower (Expected)

Note: The values in this table are illustrative and represent the expected trend based on established metabolic principles. Specific quantitative data from a direct comparative in vitro study is needed for definitive values.

Experimental Protocols

The following protocol outlines a standard in vitro metabolic stability assay using human liver microsomes (HLM) to determine the half-life and intrinsic clearance of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compounds (e.g., Uracil, 5-Fluorouracil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer and human liver microsomes to 37°C.

    • Add the test compound to the mixture to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • Vortex the quenched samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in the incubation)

Visualizing the Metabolic Pathway and Experimental Workflow

To further elucidate the processes described, the following diagrams illustrate the pyrimidine catabolism pathway and the experimental workflow for the microsomal stability assay.

Pyrimidine_Catabolism cluster_pathway Pyrimidine Catabolism Pathway Uracil Uracil DHU Dihydrouracil Uracil->DHU DPD FU 5-Fluorouracil DHFU Dihydro-5-fluorouracil FU->DHFU DPD BUP β-Ureidopropionate DHU->BUP Dihydropyrimidinase FBAL α-Fluoro-β-alanine DHFU->FBAL Dihydropyrimidinase Beta_Alanine β-Alanine BUP->Beta_Alanine β-Ureidopropionase

Caption: Pyrimidine catabolism pathway for Uracil and 5-Fluorouracil.

Microsomal_Stability_Workflow cluster_workflow In Vitro Microsomal Stability Assay Workflow Prep Prepare Reagents (Compound, Microsomes, NADPH) Incubate Incubate at 37°C Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Terminate Reaction (Acetonitrile + Internal Standard) Sample->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Calculate t½ and CLint Analyze->Data

A Comparative Guide to X-ray Crystallography Analysis of Pyrimidine Derivatives Bound to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its versatility allows for the design of potent and selective inhibitors for a wide range of protein targets. X-ray crystallography provides invaluable atomic-level insights into the binding modes of these derivatives, guiding structure-activity relationship (SAR) studies and facilitating the development of next-generation therapeutics. This guide offers a comparative analysis of X-ray crystallographic studies of various pyrimidine derivatives in complex with their respective protein targets, supported by experimental data and detailed protocols.

Comparative Analysis of Pyrimidine Derivatives as Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, and the pyrimidine core is a well-established hinge-binding motif for many kinase inhibitors.[1] Below is a comparison of two distinct pyrimidine-based kinase inhibitors for which crystallographic data is available.

Compound Target Kinase PDB Code Resolution (Å) Binding Affinity (IC50/Ki) Key Interactions
Compound 9 (Aminopyrimidine) MARK37P1L2.1IC50 = 180 nMH-bonds with hinge region residues, interactions with the G-rich loop.[1]
Milciclib (Pyrazolo[1,5-a]pyrimidine) CDK22WIH2.2IC50 = 0.78 µM (for a derivative)[2]H-bonds with hinge region, interactions with the DFG motif.

Comparative Analysis of Pyrimidine Derivatives as Protease Inhibitors

Proteases are another critical class of enzymes targeted in drug discovery. Pyrimidine-containing compounds have been investigated as inhibitors for various proteases, including the main protease (Mpro) of SARS-CoV-2.

Compound Target Protease PDB Code Resolution (Å) Binding Affinity (IC50) Key Interactions
Chloroacetamide Inhibitor 13 SARS-CoV-2 MproNot specifiedHigh resolutionIC50 = 0.49 µMCovalent bond with Cys145, interactions within the active site.[3]
Epoxide Inhibitor 30 SARS-CoV-2 MproNot specifiedHigh resolutionEC68 = 5 µM (cellular assay)Covalent bond with Cys145, specific interactions with the catalytic dyad.[3]

Experimental Protocols

X-ray Crystallography Workflow

A typical workflow for determining the crystal structure of a protein-ligand complex involves several key steps, from protein production to structure deposition.

X_ray_Crystallography_Workflow cluster_protein Protein Production & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement p1 Gene Cloning & Expression p2 Protein Purification (e.g., Chromatography) p1->p2 c1 Complex Formation (Protein + Ligand) p2->c1 c2 Crystallization Screening c1->c2 c3 Crystal Optimization c2->c3 d1 X-ray Diffraction Data Collection c3->d1 d2 Data Processing & Scaling d1->d2 s1 Phase Determination d2->s1 s2 Model Building s1->s2 s3 Refinement s2->s3 s4 Validation s3->s4 end Final Structure s4->end PDB Deposition

General workflow for X-ray crystallography of protein-ligand complexes.

1. Protein Expression and Purification: The target protein is typically overexpressed in a suitable host system (e.g., E. coli, insect, or mammalian cells). The protein is then purified to homogeneity using a series of chromatographic techniques, such as affinity, ion-exchange, and size-exclusion chromatography.

2. Crystallization: The purified protein is mixed with the pyrimidine derivative to form a complex. This complex is then subjected to crystallization screening using various techniques like vapor diffusion (hanging or sitting drop). The conditions (e.g., precipitant, pH, temperature) are optimized to obtain diffraction-quality crystals.

3. X-ray Data Collection and Processing: The crystals are exposed to a high-intensity X-ray beam, often at a synchrotron source. The resulting diffraction pattern is recorded on a detector. The collected data is then processed and scaled to obtain a set of unique reflections with their corresponding intensities.

4. Structure Determination and Refinement: The phases of the reflections are determined using methods like molecular replacement. An initial model of the protein-ligand complex is built into the electron density map. This model is then refined iteratively to improve its fit to the experimental data, and the final structure is validated for its geometric and stereochemical quality.

Binding Affinity Assays

Various biophysical techniques are employed to quantify the binding affinity of the pyrimidine derivatives to their target proteins.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).

  • Surface Plasmon Resonance (SPR): SPR measures the change in refractive index upon binding of the analyte (pyrimidine derivative) to the ligand (protein) immobilized on a sensor chip, allowing for the determination of on- and off-rates and the dissociation constant (Kd).

  • Enzyme-Linked Immunosorbent Assay (ELISA)-based Protein-Protein Interaction Assay: As described for influenza virus polymerase inhibitors, this assay can be used to measure the inhibition of protein-protein interactions.[4] The assay typically involves immobilizing one protein partner and detecting the binding of the other in the presence of varying concentrations of the inhibitor.

Signaling Pathway Modulation

The binding of a pyrimidine derivative to its target protein can modulate cellular signaling pathways, leading to a therapeutic effect. For example, inhibition of a kinase in a cancer-related pathway can block downstream signaling and inhibit cell proliferation.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Pyrimidine Kinase Inhibitor Inhibitor->MEK

Inhibition of the MAPK/ERK signaling pathway by a pyrimidine kinase inhibitor.

In the example above, a pyrimidine derivative targeting a kinase like MEK can block the phosphorylation cascade, ultimately leading to the inhibition of transcription factors responsible for cell proliferation. This is a common mechanism for many pyrimidine-based anticancer drugs.[5][6]

Conclusion

X-ray crystallography is an indispensable tool in the structure-based design of pyrimidine derivatives as therapeutic agents. The detailed structural information obtained from co-crystal structures, combined with quantitative binding data, provides a rational basis for optimizing lead compounds. The examples and protocols presented in this guide highlight the power of this approach in developing potent and selective inhibitors for a variety of protein targets. The continued application of these methodologies will undoubtedly lead to the discovery of novel pyrimidine-based drugs for a wide range of diseases.[7][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.